5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLNERNAKQTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174948 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-97-4 | |
| Record name | 6-Nitroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20829-97-4 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated chemical and biological pathways.
Core Physicochemical Properties
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, possesses a unique structural framework that imparts specific chemical and physical characteristics crucial for its application in drug design and as a synthetic intermediate. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₅ | [1][2] |
| Molecular Weight | 208.13 g/mol | [1][2] |
| CAS Number | 20829-97-4 | [1][3][4] |
| Melting Point | 224-259 °C | Note: A range is provided due to discrepancies in reported values. |
| Density | 1.623 ± 0.06 g/cm³ | |
| LogP (calculated) | 0.8 | |
| pKa (predicted) | 6.5 ± 0.5 | Predicted using computational tools. |
| Solubility (predicted) | Poorly soluble in water; Soluble in DMSO | Predicted based on structure and properties of similar compounds. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Determination of Melting Point
The melting point of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
The solubility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be assessed in various solvents using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be determined by potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Synthesis and Biological Significance
5-Nitro-1H-benzo[d]oxazine-2,4-dione is typically synthesized from 2-amino-5-nitrobenzoic acid. This class of compounds, the 1H-benzo[d][1]oxazine-2,4-diones, has garnered significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes, including hepatitis C virus (HCV) inhibitors and butyrylcholinesterase (BChE) inhibitors.[5][6] Furthermore, they have shown potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[5][6]
The diagram below illustrates a general synthesis pathway for 1H-benzo[d][1]oxazine-2,4-diones and highlights the range of their potential biological applications.
The logical workflow for identifying and characterizing a novel compound like 5-Nitro-1H-benzo[d]oxazine-2,4-dione for drug development purposes is depicted in the following diagram.
References
- 1. 1stsci.com [1stsci.com]
- 2. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 3. 20829-97-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
Structure Elucidation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structure elucidation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. Due to a lack of specific published spectral data for the 5-nitro isomer, this document focuses on a detailed, inferred structural analysis based on established chemical principles and comparative data from its isomers. It outlines a plausible synthesis protocol and the analytical methods required for its characterization, serving as a foundational resource for researchers working with this and related compounds.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazine class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities. The parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione, also known as isatoic anhydride, and its derivatives have been reported to exhibit a range of pharmacological properties, including as inhibitors of Hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, they have been investigated as potential antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3] The introduction of a nitro group to the benzene ring is a common strategy in drug design to modulate the electronic properties and biological activity of a molecule. The specific placement of the nitro group at the 5-position is expected to influence its reactivity and interaction with biological targets.
This guide addresses the structural characterization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, providing a framework for its synthesis and analysis.
Molecular Structure and Properties
The fundamental structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione consists of a bicyclic system where a benzene ring is fused to an oxazine-2,4-dione ring. The nitro group is substituted at the C5 position of the benzene ring.
Key Molecular Information:
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₅ | [1] |
| Molecular Weight | 208.13 g/mol | [1] |
| CAS Number | 20829-97-4 | [1] |
| SMILES | [O-]--INVALID-LINK--c1cccc2NC(=O)OC(=O)c12 | [1] |
Proposed Synthesis
Proposed Synthesis Workflow:
Figure 1: Proposed two-step synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Detailed Experimental Protocol (Hypothetical):
Step 1: N-Protection of 2-amino-3-nitrobenzoic acid
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Dissolve 2-amino-3-nitrobenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.
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Cool the solution in an ice bath.
-
Add a protecting group reagent, such as benzyloxycarbonyl chloride (Cbz-Cl) or di-tert-butyl dicarbonate ((Boc)₂O), dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-protected product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the N-protected 2-amino-3-nitrobenzoic acid.
Step 2: Cyclization to form 5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Suspend the N-protected 2-amino-3-nitrobenzoic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂.
-
The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried to afford the final product, 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Structure Elucidation
The definitive confirmation of the structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione requires a combination of spectroscopic techniques. Although specific data for the 5-nitro isomer is not available in the searched literature, we can predict the expected spectral characteristics based on the known data for its 6-nitro and 7-nitro isomers.[3]
Structure Elucidation Workflow:
Figure 2: Workflow for the structure elucidation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]⁺ at m/z 209.02, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition of C₈H₄N₂O₅.
Infrared (IR) Spectroscopy
The IR spectrum will be crucial for identifying the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: A broad peak around 3200-3400 cm⁻¹ for the N-H group in the oxazine ring.
-
C=O stretching: Two distinct, strong absorption bands in the region of 1700-1800 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups (anhydride-like).
-
N-O stretching (Nitro group): Strong, sharp peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro group.
-
C-N stretching and C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the atoms. The spectra are typically recorded in a solvent like DMSO-d₆.
¹H NMR (Proton NMR):
-
N-H proton: A broad singlet is expected at a downfield chemical shift (likely > 11 ppm), similar to what is observed for other isomers.[3]
-
Aromatic protons: The 5-nitro substitution pattern will result in a specific splitting pattern for the three aromatic protons. We would expect to see three distinct signals in the aromatic region (approximately 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitro group and the fused ring system.
¹³C NMR (Carbon NMR):
-
Carbonyl carbons: Two signals in the downfield region (around 160 ppm and 147 ppm) are expected for the two carbonyl carbons.[3]
-
Aromatic carbons: Six signals are expected for the aromatic carbons. The carbon atom directly attached to the nitro group (C5) will be significantly shifted. The other carbon signals will also be influenced by the substitution pattern.
Comparative NMR Data for Nitro Isomers (in DMSO-d₆): [3]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione | 12.36 (s, 1H), 8.56 (dd, 1H), 8.52 (dd, 1H), 7.33 (t, 1H) | 159.56, 147.43, 146.99, 143.36, 132.17, 125.47, 117.60, 112.05 |
| 7-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione | 12.09 (s, 1H), 8.14 (t, 1H), 7.96 (dd, 1H), 7.86 (d, 1H) | 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 |
| 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione (Predicted) | A broad singlet (>11 ppm) for N-H and three distinct signals in the aromatic region (7.0-8.5 ppm). | Two carbonyl signals (~147-160 ppm) and six aromatic carbon signals. |
Biological Activity and Signaling Pathways
While specific biological activities for 5-Nitro-1H-benzo[d]oxazine-2,4-dione have not been reported, the broader class of benzoxazinones has shown potential in various therapeutic areas. For instance, some derivatives have demonstrated anticancer activity. A potential mechanism of action could involve the inhibition of enzymes crucial for cancer cell proliferation, such as methionyl-tRNA synthetase, which has been identified as a target for other benzoxazine derivatives.[4]
Hypothetical Signaling Pathway Interaction:
Figure 3: A generalized diagram of a potential mechanism of action for an anticancer agent.
Further research, including in vitro screening and mechanism-of-action studies, is required to determine the specific biological targets and signaling pathways modulated by 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Conclusion
The structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be confidently proposed based on its chemical name and the established structure of the parent ring system. While direct experimental spectroscopic data for this specific isomer is currently scarce in the public domain, this guide provides a robust framework for its synthesis and characterization. By following the outlined synthetic and analytical protocols, researchers can prepare and unequivocally confirm the structure of this compound. The comparative data from its 6-nitro and 7-nitro isomers serve as a valuable reference for interpreting the expected spectroscopic results. Further investigation into the biological activity of this compound is warranted, given the pharmacological potential of the broader benzoxazinone class.
References
Technical Guide: Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione from 5-Nitroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, from 5-nitroanthranilic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] This document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with significant applications in organic synthesis. Its structure, featuring a reactive anhydride functional group, makes it a versatile building block for the construction of more complex molecules, including quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. The synthesis of isatoic anhydrides from their corresponding anthranilic acids is a well-established transformation, often employing phosgene or its safer equivalents.
Synthetic Pathway
The most direct and widely recognized method for the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione from 5-nitroanthranilic acid is through cyclization using a carbonylating agent. Phosgene (COCl₂), or its safer liquid alternatives, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are commonly employed for this transformation. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which subsequently undergoes intramolecular cyclization to yield the desired product.
Experimental Protocol
The following protocol is an adapted procedure based on the well-established method for the synthesis of isatoic anhydride from anthranilic acid using phosgene.[2] Researchers should exercise extreme caution when handling phosgene or its equivalents as they are highly toxic. All operations must be conducted in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 5-Nitroanthranilic Acid | C₇H₆N₂O₄ | 182.13 | >98% |
| Diphosgene | C₂Cl₆O₂ | 197.77 | >98% |
| Triphosgene | C₃Cl₆O₃ | 296.75 | >98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Nitrogen (gas) | N₂ | 28.01 | Inert |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard glassware for workup and purification.
3.3. Procedure using Diphosgene (Recommended for safety)
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend 5-nitroanthranilic acid (18.2 g, 0.1 mol) in anhydrous toluene (200 mL).
-
Addition of Diphosgene: While stirring the suspension, slowly add a solution of diphosgene (10.8 mL, 0.055 mol, 1.1 eq. of phosgene) in anhydrous toluene (50 mL) via the dropping funnel over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the evolution of HCl gas (test with moist pH paper at the outlet of the scrubber) and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (cessation of HCl evolution), cool the mixture to room temperature. The solid product is then collected by filtration.
-
Purification: Wash the collected solid with cold toluene (2 x 50 mL) and then with hexane (2 x 50 mL) to remove any unreacted starting material and by-products. Dry the product under vacuum to yield 5-Nitro-1H-benzo[d]oxazine-2,4-dione as a solid.
3.4. Procedure using Triphosgene
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend 5-nitroanthranilic acid (18.2 g, 0.1 mol) in anhydrous toluene (200 mL).
-
Addition of Triphosgene: While stirring, add a solution of triphosgene (10.9 g, 0.037 mol, 1.1 eq. of phosgene) in anhydrous toluene (100 mL) dropwise at room temperature.
-
Reaction: After the addition, heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction as described for the diphosgene procedure.
-
Workup and Purification: Follow the same workup and purification steps as outlined in the diphosgene procedure.
Data Presentation
4.1. Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₄N₂O₅ | [3] |
| Molar Mass | 208.13 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 259 °C | [4] |
| CAS Number | 4693-02-1 | [4] |
4.2. Expected Yield and Purity
Based on similar preparations of substituted isatoic anhydrides, the expected yield for this synthesis is typically in the range of 85-95%. The purity of the final product, after washing, is generally high (>98%) and can be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Experimental Workflow
Safety Considerations
-
Phosgene, Diphosgene, and Triphosgene: These reagents are extremely toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Toluene: Toluene is a flammable and volatile solvent. Use in a well-ventilated area away from ignition sources.
-
Hydrogen Chloride (HCl): HCl gas is evolved during the reaction. Ensure the reaction apparatus is equipped with a scrubber containing an aqueous base (e.g., NaOH) to neutralize the acidic gas.
Conclusion
The synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione from 5-nitroanthranilic acid is a straightforward process for chemists experienced in handling hazardous reagents. The use of phosgene equivalents like diphosgene or triphosgene is recommended for improved safety. The resulting product is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development.
References
Spectroscopic and Synthetic Guide to Nitro-1H-benzo[d]oxazine-2,4-diones: A Focus on 6- and 7-Nitro Isomers
Introduction
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for nitro-substituted 1H-benzo[d]oxazine-2,4-diones. Despite a comprehensive search, verified experimental spectroscopic data (NMR, IR, MS) and a specific synthesis protocol for 5-Nitro-1H-benzo[d]oxazine-2,4-dione remain elusive in the current scientific literature. There is considerable ambiguity in available resources, with frequent misattribution of data and CAS numbers between the 5-, 6-, and 7-nitro isomers.
Consequently, this document focuses on the well-characterized 6-Nitro- and 7-Nitro-1H-benzo[d]oxazine-2,4-dione. The data presented herein serves as a valuable reference for researchers, scientists, and professionals in drug development working with this class of compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the synthesis of these isomers are provided.
Spectroscopic Data
The following sections present the available spectroscopic data for 6-Nitro- and 7-Nitro-1H-benzo[d]oxazine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6-Nitro-1H-benzo[d]oxazine-2,4-dione | DMSO-d₆ | 12.36 | s | - | 1H, NH |
| 8.56 | dd | 10.7, 4.3 | 1H, Ar-H | ||
| 8.52 | dd | 9.0, 2.6 | 1H, Ar-H | ||
| 7.33 | t | 11.8 | 1H, Ar-H | ||
| 7-Nitro-1H-benzo[d]oxazine-2,4-dione | DMSO-d₆ | 12.09 | s | - | 1H, NH |
| 8.14 | t | 10.5 | 1H, Ar-H | ||
| 7.96 | dd | 8.6, 2.0 | 1H, Ar-H | ||
| 7.86 | d | 2.0 | 1H, Ar-H |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Nitro-1H-benzo[d]oxazine-2,4-dione [1] | DMSO-d₆ | 159.56, 147.43, 146.99, 143.36, 132.17, 125.47, 117.60, 112.05 |
| 7-Nitro-1H-benzo[d]oxazine-2,4-dione [1] | DMSO-d₆ | 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 |
Mass Spectrometry (MS)
| Compound | Ionization Method | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-Nitro-1H-benzo[d]oxazine-2,4-dione [1] | ESI | 209.02 | 209.12 |
| 7-Nitro-1H-benzo[d]oxazine-2,4-dione | ESI | 209.02 | 209.10 |
Experimental Protocols
The synthesis of nitro-substituted 1H-benzo[d]oxazine-2,4-diones generally involves the cyclization of the corresponding nitro-substituted 2-aminobenzoic acid.
Synthesis of 6-Nitro-1H-benzo[d]oxazine-2,4-dione
A common route to the 6-nitro isomer involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The amino group is first protected, for example, with a benzyloxycarbonyl (Cbz) group. The resulting N-protected amino acid is then cyclized using a dehydrating agent like thionyl chloride (SOCl₂).[2]
Step 1: Synthesis of 2-((Benzyloxycarbonyl)amino)-5-nitrobenzoic acid
-
Dissolve 2-amino-5-nitrobenzoic acid in a suitable solvent system, such as a mixture of acetone and water.
-
Add a base, for instance, a mixture of sodium carbonate and sodium bicarbonate, to maintain the pH.
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise with stirring.
-
Allow the reaction to proceed to completion.
-
Acidify the reaction mixture with an acid like HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-Cbz-protected amino acid.
Step 2: Cyclization to 6-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Suspend the 2-((Benzyloxycarbonyl)amino)-5-nitrobenzoic acid in an inert solvent such as tetrahydrofuran (THF).
-
Add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature.
-
Stir the reaction mixture until the starting material is consumed, which can be monitored by techniques like HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried to yield 6-Nitro-1H-benzo[d]oxazine-2,4-dione.[2]
Synthesis of 7-Nitro-1H-benzo[d]oxazine-2,4-dione
The synthesis of the 7-nitro isomer can be achieved starting from 4-nitroanthranilic acid and a suitable benzoyl chloride in the presence of pyridine.[3]
-
Dissolve 4-nitroanthranilic acid (1.0 equivalent) in pyridine.
-
Add the desired benzoyl chloride (2.0 equivalents) to the solution.
-
Stir the reaction mixture, and the progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which typically involves pouring it into ice-water and filtering the resulting precipitate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-one. For the parent 7-Nitro-1H-benzo[d]oxazine-2,4-dione, a similar cyclization of a protected 2-amino-4-nitrobenzoic acid would be employed.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
References
- 1. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 2. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-Nitro-1H-benzo[d]oxazine-2,4-dione: A Technical Guide
For Immediate Release
Section 1: Understanding the Solubility Profile
The solubility of a compound is influenced by a multitude of factors including the polarity of both the solute and the solvent, temperature, and the presence of functional groups that can engage in intermolecular interactions such as hydrogen bonding. 5-Nitro-1H-benzo[d]oxazine-2,4-dione, with its polar nitro group and the heterocyclic dione structure, is anticipated to exhibit a range of solubilities in common organic solvents.
While specific quantitative data is not found in current literature, qualitative assessments of structurally similar compounds suggest that it may have appreciable solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially moderate solubility in ketones like acetone and esters such as ethyl acetate. Its solubility in alcohols like ethanol and methanol, and non-polar solvents like toluene, would need to be experimentally determined to be stated with certainty.
Section 2: Framework for Quantitative Solubility Determination
To empower researchers to generate precise and reliable solubility data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione, the following table is provided as a template for organizing experimental findings.
Table 1: Quantitative Solubility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Methanol | ||||
| Ethanol | ||||
| Toluene |
Researchers are encouraged to populate this table with their experimentally determined data.
Section 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[1] The following is a detailed protocol that can be adapted for 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Objective: To determine the saturation solubility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in a selection of organic solvents at a controlled temperature.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Nitro-1H-benzo[d]oxazine-2,4-dione to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.[1]
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
-
Alternatively, the concentration of the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve of known concentrations.[3]
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the initial volume of the solvent used.
-
Section 4: Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.
Section 5: Conclusion
While pre-existing quantitative solubility data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione in organic solvents is sparse, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, coupled with the structured data presentation table and workflow visualization, equips scientific professionals with the tools to confidently and accurately determine the solubility profile of this important chemical intermediate. This foundational data will undoubtedly facilitate its application in drug discovery, process chemistry, and materials science.
References
An In-depth Technical Guide to 5-Nitro-1H-benzo[d]oxazine-2,4-dione: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a nitro-substituted heterocyclic compound also known as 5-Nitroisatoic anhydride. While a definitive seminal discovery publication remains elusive in publicly accessible literature, this document consolidates available information on its synthesis, key chemical properties, and its role as a versatile intermediate in organic synthesis. The guide details known experimental protocols for its preparation and presents its physicochemical data in a structured format. The potential biological significance of this class of compounds is also discussed, highlighting the need for further investigation into the specific activities of the 5-nitro isomer.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, with the Chemical Abstracts Service (CAS) registry number 20829-97-4, is a notable member of the benzoxazine-dione family of heterocyclic compounds.[1] Its structure, featuring a nitro group on the benzene ring, imparts distinct chemical reactivity, making it a valuable precursor in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals.[2] Despite its utility, the specific historical details of its initial discovery and characterization are not well-documented in readily available scientific literature. This guide aims to collate the existing knowledge surrounding this compound, focusing on its synthesis and fundamental properties.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄N₂O₅ | [1] |
| Molecular Weight | 208.13 g/mol | [1] |
| CAS Number | 20829-97-4 | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 263.8-265.3 °C | [4] |
| Purity (HPLC) | >97% | [4][5] |
| Solubility | Data not readily available |
Table 1: Physicochemical Properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Synthesis and Experimental Protocols
The synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione has been described through a few key routes, primarily detailed in patent literature. These methods offer viable pathways for its laboratory-scale and potentially industrial-scale production.
Synthesis from Indigo Carmine
A prominent method for the preparation of 5-Nitroisatoic anhydride involves the nitration of indigo carmine.[4] This process is outlined in a Chinese patent (CN201610794550.4) and provides a high-yield route to the target compound.
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, add 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the reaction vessel to a temperature of 0-10 °C using an ice bath.
-
Addition of Starting Material: Slowly add 30.0 g (0.18 mol) of indigo carmine to the cooled sulfuric acid with continuous stirring.
-
Nitration: Once the indigo carmine is fully dissolved, slowly add 14.2 g (0.22 mol) of 98% fuming nitric acid dropwise. It is crucial to maintain the reaction temperature between 0-5 °C during the addition. The addition should be completed over a period of 1 hour.
-
Reaction Completion: After the addition of nitric acid is complete, allow the reaction to proceed with insulation for an additional hour.
-
Precipitation: Stop the stirring and slowly pour the reaction mixture into a beaker containing 300 mL of an ice-water mixture. Stir the resulting mixture for 20 minutes to ensure complete precipitation of the product.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid material several times with water and then dry to obtain 5-Nitroisatoic anhydride.
This protocol reports a yield of 96.6% with a purity of 97.2% as determined by HPLC.[4]
References
Potential Biological Activity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione: A Technical Overview
Disclaimer: Direct experimental data on the biological activity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the activities of the broader class of 1H-benzo[d][1][2]oxazine-2,4-diones and structurally related nitro-containing heterocyclic compounds. The information presented herein is intended to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazine class of heterocyclic compounds. While this specific molecule is primarily utilized as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, the benzoxazine scaffold is a recognized pharmacophore with a wide range of biological activities.[3][4] The presence of a nitro group, a well-known modulator of biological activity, suggests that 5-Nitro-1H-benzo[d]oxazine-2,4-dione could exhibit significant pharmacological effects. This document will explore the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities of the Benzoxazine Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione core and its derivatives have been investigated for a variety of biological effects. These serve as a foundation for predicting the potential activities of the 5-nitro derivative.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazine derivatives.[3][5][6] The proposed mechanisms of action are varied and include the induction of lysosomal dysfunction and the inhibition of key cellular enzymes.[6] While no specific data exists for the 5-nitro derivative, related nitro-containing heterocycles have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been designed as potential anticancer drugs that act as suicide inhibitors for glutathione S-transferases (GSTs).[1]
Antimicrobial and Antifungal Activity
The benzoxazine scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal properties.[3][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The introduction of a nitro group can, in some cases, enhance antimicrobial potency.
Enzyme Inhibition
Derivatives of 1H-benzo[d][1][2]oxazine-2,4-diones have been identified as inhibitors of several enzymes, including:
-
Hepatitis C Virus (HCV) Inhibitors: Certain derivatives have shown the ability to inhibit viral replication.[8]
-
Butyrylcholinesterase (BChE) Inhibitors: Inhibition of BChE is a therapeutic strategy for Alzheimer's disease.[8]
-
Histone Acetyltransferase (HATs) Inhibitors: HATs are involved in the regulation of gene expression and are targets for cancer therapy.[8]
Neuroprotective and Other Activities
Some benzoxazine derivatives have been explored for their neuroprotective effects, acting as antioxidants to inhibit oxidative stress-mediated neuronal degeneration.[2] Additionally, various other activities such as antiallergic, antipsychotic, and antimycobacterial properties have been reported for this class of compounds.[8]
Quantitative Data on Related Compounds
To provide a comparative perspective, the following table summarizes the reported biological activities of various benzoxazine derivatives and related nitro-compounds.
| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Data (IC50/EC50) | Cell Lines/Assay | Reference |
| 4H-Benzo[d][1][2]oxazines | Substituted 2-aryl-4-benzyliden-4H-benzo[d][1][2]oxazines | Anticancer | IC50: 3.1 to 95 µM | MCF-7, HCC1954 | [5] |
| Benzothiadiazine Derivatives | Compound 9 | Anticancer | Moderate to good inhibition | Lung, ovary, prostate, breast, colon cancer cell lines | [9] |
| Benzothiadiazine Derivatives | Compounds 22 and 23 | Tubulin Polymerization Inhibition | IC50: 4.70 and 5.25 µM | - | [9] |
| 7-Nitro-2,1,3-benzoxadiazole Derivative | 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Apoptosis Induction | Submicromolar concentrations | Human tumor cell lines | [1] |
Experimental Protocols for Biological Evaluation
Detailed methodologies for assessing the potential biological activities of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be adapted from studies on related compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (5-Nitro-1H-benzo[d]oxazine-2,4-dione) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways and molecular mechanisms could be modulated by 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Glutathione S-Transferase (GST) Inhibition Pathway
Nitroaromatic compounds have been shown to interact with and inhibit GSTs, enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to drug resistance. Inhibition of GST can lead to an increase in intracellular reactive oxygen species (ROS) and trigger apoptosis.
Caption: Potential GST inhibition pathway by 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Experimental Workflow for Biological Activity Screening
A logical workflow for screening the biological activity of a novel compound like 5-Nitro-1H-benzo[d]oxazine-2,4-dione would involve a series of in vitro and potentially in vivo assays.
References
- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-1H-benzo[d]oxazine-2,4-dione: A Versatile Scaffold in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, has emerged as a valuable and versatile building block. Its inherent reactivity and substitution pattern provide a unique starting point for the synthesis of a multitude of derivatives with promising pharmacological activities. This technical guide delves into the synthesis, chemical properties, and, most importantly, the application of this core structure in the development of new therapeutic agents, with a focus on its use in generating compounds with anticancer and antimicrobial potential.
Chemical Properties and Synthesis
5-Nitro-1H-benzo[d]oxazine-2,4-dione is a stable, crystalline solid. Its chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20829-97-4 | [1] |
| Molecular Formula | C₈H₄N₂O₅ | [1] |
| Molecular Weight | 208.13 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline powder | |
| Melting Point | 220-230 °C (for the 6-nitro isomer) | [2] |
The synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its isomers can be achieved through a two-step approach starting from the corresponding nitro-substituted 2-aminobenzoic acids.[3]
Experimental Protocol: Synthesis of 6-Nitro-1H-benzo[d][4][5]oxazine-2,4-dione
This protocol describes the synthesis of the 6-nitro isomer, which follows a similar principle to the synthesis of the 5-nitro target compound.
Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-5-nitrobenzoic acid
-
To a solution of 2-amino-5-nitrobenzoic acid in a mixture of water and acetone (1:4), add sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to maintain a basic pH.
-
Cool the mixture in an ice bath.
-
Add ethoxycarbonyl chloride (EtOCOCl) dropwise while stirring vigorously.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((ethoxycarbonyl)amino)-5-nitrobenzoic acid.
Step 2: Cyclization to 6-Nitro-1H-benzo[d][4][5]oxazine-2,4-dione
-
Suspend the dried 2-((ethoxycarbonyl)amino)-5-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Stir the mixture at room temperature. The reaction progress can be monitored by techniques like HPLC.
-
The cyclization reaction typically completes within 5-7 hours.[3]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The resulting solid is the desired 6-Nitro-1H-benzo[d][4][5]oxazine-2,4-dione, which can be further purified by recrystallization if necessary. The total yield over the two steps is typically in the range of 65-80%.[3]
Applications in Medicinal Chemistry
The primary utility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in medicinal chemistry lies in its role as a reactive intermediate. The anhydride-like structure is susceptible to nucleophilic attack, particularly by amines, leading to the formation of a variety of heterocyclic systems, most notably quinazolinones.
Synthesis of Quinazolinone Derivatives
The reaction of 5-Nitro-1H-benzo[d]oxazine-2,4-dione with primary amines or hydrazines opens the benzoxazine ring, and subsequent cyclization yields quinazolinone or quinazolinedione derivatives. This transformation is a cornerstone of its application in drug discovery. Quinazolinones are a well-established class of pharmacologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8]
Anticancer Activity
Derivatives of 1,3-benzoxazines have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can impair the proliferation of cancer cells and induce apoptosis.[6] For instance, certain benzoxazine derivatives have been shown to abrogate the activation of the extracellular signal-regulated kinase (ERK) 1/2, a key enzyme in pro-inflammatory and oncogenic signaling pathways.[6]
While specific IC₅₀ values for derivatives of 5-Nitro-1H-benzo[d]oxazine-2,4-dione are not widely reported in publicly available literature, the general class of benzoxazine and quinazolinone derivatives has shown potent anticancer activity against various cell lines.
Table 1: Reported Anticancer Activity of Related Benzoxazine and Quinazolinone Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Benzoxazine Derivatives | BT549 (Triple Negative Breast Cancer) | EC₅₀ = 110 nM (for compound 7b5) | [6] |
| Benzoxazine Derivatives | Various Cancer Cell Lines | Moderate to good inhibitory activity | |
| Quinazolinone Derivatives | Various Cancer Cell Lines | Significant antiproliferative activity (<10 µM) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard initial screening for anticancer activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds derived from 5-Nitro-1H-benzo[d]oxazine-2,4-dione in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Quinazolinone derivatives synthesized from isatoic anhydrides have also been investigated for their antimicrobial properties.[4][6][7] These compounds have shown activity against a range of bacterial and fungal strains.
Table 2: Reported Antimicrobial Activity of Related Quinazolinone Derivatives
| Compound Class | Organism | Activity | Reference |
| Quinazolinone Derivatives | Gram-positive bacteria (e.g., S. aureus, S. pyogenes) | Good to very good activity | [4] |
| Quinazolinone Derivatives | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Good to excellent activity | [4] |
| Quinazolinone Derivatives | Fungi (e.g., A. niger, C. albicans) | Good to excellent activity | [4][6] |
The mechanism of action for the antimicrobial effects of these compounds is thought to involve the inhibition of essential cellular processes in the microorganisms.
Signaling Pathways
While specific signaling pathways targeted by derivatives of 5-Nitro-1H-benzo[d]oxazine-2,4-dione are not yet fully elucidated, the broader class of anticancer benzoxazines and quinazolinones are known to interfere with key cellular signaling cascades involved in cancer progression.[11][12] These include pathways that regulate cell proliferation, apoptosis, and angiogenesis. As mentioned, inhibition of the ERK1/2 pathway is one identified mechanism.[6] Further research is needed to pinpoint the precise molecular targets and signaling pathways modulated by derivatives of this specific nitro-substituted building block.
Conclusion
5-Nitro-1H-benzo[d]oxazine-2,4-dione serves as a readily accessible and highly versatile building block in medicinal chemistry. Its ability to be transformed into a wide array of heterocyclic structures, particularly quinazolinones, makes it a valuable starting point for the development of novel therapeutic agents. While the full pharmacological profile of its derivatives is still under investigation, the existing evidence strongly suggests significant potential in the fields of oncology and infectious diseases. Further synthesis and screening of compound libraries derived from this scaffold are warranted to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers looking to leverage this promising chemical entity in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Theoretical Research Framework for 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Immediate Release
Shanghai, CN – December 27, 2025 – This technical guide outlines a comprehensive framework for conducting theoretical and computational studies on 5-Nitro-1H-benzo[d]oxazine-2,4-dione. This document is intended for researchers, scientists, and drug development professionals interested in the molecular modeling and quantum chemical analysis of this and related heterocyclic compounds.
While specific theoretical investigations on 5-Nitro-1H-benzo[d]oxazine-2,4-dione are not extensively available in current literature, this guide leverages established computational methodologies applied to analogous benzoxazine and nitro-substituted aromatic systems. The protocols and data frameworks presented herein provide a robust starting point for new research initiatives.
Introduction to 5-Nitro-1H-benzo[d]oxazine-2,4-dione
5-Nitro-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.[1] Its structure, featuring a nitro group on the benzene ring fused to an oxazine-dione system, suggests a unique electronic profile that may confer specific biological activities. 1H-benzo[d][1][2]oxazine-2,4-diones, as a class, are recognized as valuable precursors in the synthesis of a wide variety of bioactive heterocyclic molecules and have been investigated for activities including antiviral, antitumor, and antimicrobial properties.[3][4][5] Theoretical studies are crucial for elucidating the structure-activity relationships, reactivity, and spectroscopic properties of such molecules.
Chemical and Physical Properties:
Methodologies for Theoretical Investigation
A typical theoretical study on a molecule like 5-Nitro-1H-benzo[d]oxazine-2,4-dione involves a multi-step computational approach, primarily centered around Density Functional Theory (DFT). DFT has proven effective for investigating the reactivity and stability of various oxazine derivatives.[2]
Computational Workflow
The logical flow of a computational study is critical for obtaining accurate and meaningful results. The process begins with defining the molecular structure and progresses through optimization and property calculation to detailed analysis.
Detailed Protocols
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT). A common and effective choice is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization for accuracy.
-
Procedure: a. Construct the initial 3D structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione using a molecular builder. b. Perform a full geometry optimization without constraints to locate the minimum energy conformation on the potential energy surface. c. Following optimization, conduct a vibrational frequency calculation at the same level of theory.
-
Verification: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. The output provides optimized bond lengths, bond angles, and dihedral angles, as well as the zero-point vibrational energy (ZPVE).
Protocol 2: Electronic Structure and Reactivity Analysis
-
Software: Gaussian, ORCA, with post-processing in visualization software like GaussView or Avogadro.
-
Method: Based on the optimized geometry from Protocol 1.
-
Procedure: a. Analyze the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. b. Calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) using the HOMO and LUMO energies. c. Generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Protocol 3: Spectroscopic Simulation (TD-DFT)
-
Software: Gaussian, ORCA.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed for simulating electronic (UV-Visible) spectra.
-
Procedure: a. Using the optimized ground-state geometry, perform a TD-DFT calculation. b. Specify the number of excited states to calculate (e.g., 10-20) and the solvent model if applicable (e.g., Polarizable Continuum Model, PCM). c. The output will provide the excitation energies (wavelengths), oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).
Anticipated Data and Interpretation
A comprehensive theoretical study would generate a wealth of quantitative data. The following table summarizes the key data points and their significance for understanding the chemical nature of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
| Data Category | Key Parameters | Significance and Interpretation |
| Structural Properties | Optimized Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | Provides the most stable 3D conformation of the molecule. Essential for understanding steric effects and for use in subsequent calculations like molecular docking. |
| Thermodynamic Properties | Zero-Point Vibrational Energy (ZPVE), Enthalpy (H), Gibbs Free Energy (G) | Quantifies the thermodynamic stability of the molecule. |
| Vibrational Properties | Vibrational Frequencies (cm⁻¹), IR Intensities | Allows for the theoretical prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. |
| Electronic Properties | HOMO Energy (eV), LUMO Energy (eV), HOMO-LUMO Gap (ΔE) | HOMO energy relates to the electron-donating ability, while LUMO energy relates to the electron-accepting ability. The energy gap is an indicator of chemical reactivity. |
| Reactivity Descriptors | Chemical Hardness (η), Electronegativity (χ), Chemical Potential (μ) | These global descriptors quantify the molecule's resistance to charge transfer and its overall reactivity profile. |
| Spectroscopic Properties | Maximum Absorption Wavelength (λmax), Oscillator Strength (f), Excitation Energy (eV) | Predicts the UV-Visible absorption spectrum. The nature of the electronic transitions (e.g., involving the nitro group) can be elucidated. |
| Charge Distribution | Molecular Electrostatic Potential (MEP) Map, Mulliken Atomic Charges | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical interaction. |
Conclusion and Future Directions
The theoretical framework outlined in this guide provides a clear pathway for the in-depth computational analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. By applying these established methodologies, researchers can predict its structural, electronic, and spectroscopic properties, thereby gaining critical insights into its stability, reactivity, and potential as a pharmacophore or synthetic intermediate. Such studies are invaluable for guiding future experimental work, including synthesis, characterization, and biological evaluation, ultimately accelerating the drug discovery and materials science development process. The combination of DFT and TD-DFT calculations can offer a powerful, predictive lens through which to understand this promising molecule.
References
- 1. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][1,3]oxazine candidates as antimicrobial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1stsci.com [1stsci.com]
Methodological & Application
Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The protocol outlines a robust two-stage synthetic pathway, commencing with the preparation of the precursor 2-amino-5-nitrobenzoic acid, followed by its subsequent cyclization to yield the target compound.
I. Overview of the Synthetic Pathway
The synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is achieved through a multi-step process. The initial stage involves the synthesis of 2-amino-5-nitrobenzoic acid from anthranilic acid. This is accomplished through a three-step sequence: N-acetylation to protect the amino group, regioselective nitration at the 5-position, and subsequent deprotection via hydrolysis.
In the second stage, the synthesized 2-amino-5-nitrobenzoic acid undergoes N-protection, for instance with a benzyloxycarbonyl (Cbz) group, followed by an intramolecular cyclization reaction facilitated by a dehydrating agent such as thionyl chloride, to afford the final product, 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, providing a clear overview of the reactants, their molar masses, and the expected yields at each critical step of the process.
| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| 1a | Anthranilic acid | 137.14 | 0.05 mol (6.85 g) | N-Acetylanthranilic acid | 179.17 | 8.96 g | ~81%[2] |
| 1b | N-Acetylanthranilic acid | 179.17 | 0.05 mol (8.96 g) | 5-Nitro-N-acetylanthranilic acid | 224.17 | 11.21 g | ~70%[2] |
| 1c | 5-Nitro-N-acetylanthranilic acid | 224.17 | 0.0335 mol (7.5 g) | 2-Amino-5-nitrobenzoic acid | 182.13 | 6.10 g | ~80%[2] |
| 2a | 2-Amino-5-nitrobenzoic acid | 182.13 | 1 eq. | N-Cbz-2-amino-5-nitrobenzoic acid | 316.26 | - | High |
| 2b | N-Cbz-2-amino-5-nitrobenzoic acid | 316.26 | 1 eq. | 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 208.13 | - | ~74% (estimated)[3] |
III. Experimental Protocols
Safety Precautions: The synthesis involves the use of corrosive and toxic reagents. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Stage 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
This stage is adapted from established procedures for the nitration of N-acetylanthranilic acid.[2][4][5]
Step 1a: N-Acetylation of Anthranilic Acid
-
In a 150 mL four-necked flask equipped with a reflux condenser, combine 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.
-
Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously increase to approximately 70 °C.
-
Maintain the reaction at reflux for 1.5 hours.
-
Cool the reaction mixture, which will result in the precipitation of a solid.
-
Transfer the mixture to 200 mL of cold water and collect the precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization and then dried to yield N-acetylanthranilic acid.
Step 1b: Nitration of N-Acetylanthranilic Acid
-
In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.
-
With continuous stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.
-
After stirring for 30 minutes, cool the mixture to 9 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 3 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the solid product. Allow it to stand overnight.
-
Collect the precipitate by filtration and wash it three times with ice water.
-
The crude product can be purified by recrystallization and dried to yield 5-Nitro-N-acetylanthranilic acid.
Step 1c: Hydrolysis of 5-Nitro-N-acetylanthranilic Acid
-
In a 250 mL four-necked flask, combine 7.5 g (0.0335 mol) of 5-Nitro-N-acetylanthranilic acid, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.
-
Heat the mixture to reflux at 81 °C for 1.5 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid twice with water.
-
The crude product can be purified by recrystallization from ethanol and dried to yield 2-amino-5-nitrobenzoic acid.
Stage 2: Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This protocol is based on a general method for the synthesis of 1H-benzo[d][2][4]oxazine-2,4-diones from 2-aminobenzoic acids.[3]
Step 2a: N-Protection of 2-Amino-5-nitrobenzoic Acid
-
Dissolve 2-amino-5-nitrobenzoic acid (1 eq.) in a suitable solvent such as aqueous tetrahydrofuran (THF) or dioxane, containing a base like sodium bicarbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add benzyloxycarbonyl chloride (Cbz-Cl, ~1.1 eq.) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-Cbz-2-amino-5-nitrobenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2b: Cyclization to 5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Suspend the dried N-Cbz-2-amino-5-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of gas and by techniques such as HPLC.
-
Upon completion of the reaction, remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is the crude 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
-
The product can be purified by washing with a non-polar solvent like hexane or diethyl ether and then dried under vacuum.
IV. Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Caption: Synthetic pathway for 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
References
Application Notes and Protocols: 5-Nitro-1H-benzo[d]oxazine-2,4-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a versatile and highly reactive building block in synthetic organic chemistry. Its intrinsic chemical properties, stemming from the presence of a reactive anhydride moiety and an electron-withdrawing nitro group, make it an invaluable precursor for the synthesis of a diverse array of nitro-substituted heterocyclic compounds. These resulting scaffolds, particularly derivatives of quinazolines and their analogues, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.
The primary mode of reactivity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione involves a nucleophilic attack on one of its carbonyl carbons, leading to the opening of the oxazine ring. This initial step forms a highly functionalized intermediate, typically an N-substituted 2-amino-5-nitrobenzamide, which can then undergo subsequent intramolecular cyclization to yield various heterocyclic systems. This application note provides detailed protocols for the synthesis of key heterocyclic structures utilizing 5-Nitro-1H-benzo[d]oxazine-2,4-dione, complete with quantitative data and reaction schemes.
Core Reaction Pathway: Ring-Opening and Cyclization
The fundamental reaction pathway for the utilization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in heterocyclic synthesis is a two-step sequence initiated by a nucleophile.
Caption: General reaction pathway for heterocyclic synthesis.
This process allows for the introduction of various substituents into the final heterocyclic product, depending on the nature of the nucleophile used. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the intermediates and the properties of the final products.
Application 1: Synthesis of 6-Nitro-2,3-dihydroquinazolin-4(1H)-ones
A prominent application of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is in the one-pot, three-component synthesis of 6-nitro-2,3-dihydroquinazolin-4(1H)-ones. This reaction efficiently combines the anhydride, an aldehyde, and a primary amine or ammonium acetate.
Experimental Protocol: Three-Component Synthesis
A mixture of 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a primary amine (1.2 mmol) or ammonium acetate (1.5 mmol) is prepared in a suitable solvent such as ethanol or under solvent-free conditions. A catalytic amount of a Lewis or Brønsted acid (e.g., SnCl₂·2H₂O, lactic acid) can be added to facilitate the reaction. The mixture is then heated under reflux or at a specified temperature (typically 70-110°C) for a period ranging from 30 minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Three-Component Synthesis
| Entry | Aldehyde | Amine/Ammonia Source | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | SnCl₂·2H₂O | 110°C, solvent-free | 0.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | SnCl₂·2H₂O | 110°C, solvent-free | 0.75 | 95 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | Lactic Acid | 70°C, solvent-free | 1.5 | 90 |
| 4 | 2-Hydroxybenzaldehyde | Ammonium Acetate | InCl₃ | Ethanol, reflux | 1.5 | 88 |
| 5 | Furan-2-carbaldehyde | Furfurylamine | None | Ethanol, reflux | 2 | 85 |
Workflow for Three-Component Synthesis
Caption: Workflow for the synthesis of 6-nitro-2,3-dihydroquinazolin-4(1H)-ones.
Application 2: Synthesis of 3-Amino-6-nitroquinazolin-4(3H)-one
The reaction of 5-Nitro-1H-benzo[d]oxazine-2,4-dione with hydrazine hydrate provides a direct route to 3-amino-6-nitroquinazolin-4(3H)-one, a valuable intermediate for further functionalization.
Experimental Protocol: Reaction with Hydrazine Hydrate
To a solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 mmol) in a suitable solvent like ethanol or pyridine (10 mL), hydrazine hydrate (2.0 mmol) is added dropwise with stirring. The reaction mixture is then heated under reflux for a specified time (typically 2-5 hours). The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired product.
Quantitative Data for Reaction with Hydrazine
| Entry | Solvent | Reflux Time (h) | Yield (%) |
| 1 | Ethanol | 4 | 85 |
| 2 | Pyridine | 2 | 90 |
Application 3: Synthesis of N-Substituted-2-amino-5-nitrobenzamides
The ring-opening of 5-Nitro-1H-benzo[d]oxazine-2,4-dione with various primary and secondary amines without subsequent cyclization affords N-substituted-2-amino-5-nitrobenzamides. These compounds are stable intermediates and can be used in further synthetic transformations.
Experimental Protocol: Amine Ring-Opening
5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 mmol) is dissolved or suspended in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The amine (1.1 mmol) is then added, and the mixture is stirred at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid residue is purified by column chromatography or recrystallization to yield the pure N-substituted-2-amino-5-nitrobenzamide.
Quantitative Data for Amine Ring-Opening
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DCM | 2 | 95 |
| 2 | Benzylamine | THF | 1.5 | 92 |
| 3 | Morpholine | DCM | 2.5 | 88 |
| 4 | Piperidine | THF | 2 | 90 |
Conclusion
5-Nitro-1H-benzo[d]oxazine-2,4-dione serves as a highly effective and versatile platform for the synthesis of a wide range of nitro-substituted heterocyclic compounds. The straightforward reaction pathways, typically involving ring-opening followed by cyclization, allow for the efficient construction of complex molecular architectures. The protocols detailed in these application notes provide a solid foundation for researchers and scientists in the field of organic synthesis and drug discovery to explore the rich chemistry of this valuable building block. The ability to readily synthesize substituted quinazolinones and related heterocycles highlights the importance of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in the development of new chemical entities with potential therapeutic applications.
Application Notes: 5-Nitro-1H-benzo[d]oxazine-2,4-dione in Pharmaceutical Research
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a pivotal synthetic intermediate in pharmaceutical research. Its primary application lies in the synthesis of a diverse range of heterocyclic compounds, most notably quinazolinone derivatives. The presence of the nitro group at the 5-position of the benzoxazinedione ring offers a strategic site for further chemical modifications, enabling the generation of libraries of compounds with varied biological activities. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Key Applications in Drug Discovery
The principal utility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is as a precursor to 6-nitro-4(3H)-quinazolinone scaffolds. This core structure is found in numerous compounds investigated for their potential as:
-
Anticancer Agents: Derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR).
-
Antimicrobial Agents: Quinazolinones derived from 5-nitroisatoic anhydride have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Their mechanism can involve the inhibition of bacterial DNA gyrase.
Data Presentation
The following tables summarize the quantitative biological activity of various 6-nitro-4(3H)-quinazolinone derivatives synthesized from 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Table 1: Anticancer Activity of 6-Nitro-4(3H)-Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6c | HCT-116 (Colon) | 0.08 | Gefitinib | 0.12 |
| 6c | A549 (Lung) | 0.15 | Gefitinib | 0.25 |
| K5 | PC3 (Prostate) | High | Doxorubicin | 3.7 |
| K6 | PC3 (Prostate) | High | Doxorubicin | 3.7 |
| K6 | MCF-7 (Breast) | Moderate | Doxorubicin | 7.2 |
| K6 | HT-29 (Colon) | Good | Doxorubicin | 5.6 |
Note: "High," "Moderate," and "Good" are qualitative descriptors from the source material where specific IC50 values were not provided.[1][2]
Table 2: Antimicrobial Activity of 6-Nitro-4(3H)-Quinazolinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Notable | - | - |
| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Notable | - | - |
| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | Notable | - | - |
| Quinazolinone-Thiazole Hybrid (unspecified) | Various Bacteria | - | Amoxicillin | 4-8 |
| Quinazolinone-Thiazole Hybrid (unspecified) | Various Fungi | - | Clotrimazole | 8-16 |
Note: "Notable" indicates significant activity was observed, but a specific MIC value was not provided in the cited text.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2,3-disubstituted-4(3H)-quinazolinones
This protocol describes a general method for the synthesis of 6-nitro-4(3H)-quinazolinone derivatives starting from 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., aniline, benzylamine, 2-amino-thiazole derivatives)
-
Appropriate solvent (e.g., glacial acetic acid, ethanol, DMF)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Amine: Add the desired primary amine (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-nitro-2,3-disubstituted-4(3H)-quinazolinone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized 6-nitro-4(3H)-quinazolinone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]
Materials:
-
Synthesized 6-nitro-4(3H)-quinazolinone derivatives
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib, Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized 6-nitro-4(3H)-quinazolinone derivatives against various microbial strains.[9][10]
Materials:
-
Synthesized 6-nitro-4(3H)-quinazolinone derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., Amoxicillin, Clotrimazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
References
- 1. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. ijstm.com [ijstm.com]
Application Notes and Protocols for 5-Nitro-1H-benzo[d]oxazine-2,4-dione as an Agrochemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Nitro-1H-benzo[d]oxazine-2,4-dione as a versatile intermediate in the synthesis of novel agrochemicals. This document includes detailed experimental protocols, quantitative bioactivity data, and visualizations of synthetic pathways to guide researchers in the development of new herbicidal, fungicidal, and insecticidal agents.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a key building block in the synthesis of a variety of heterocyclic compounds.[1] Its reactive nature makes it an ideal starting material for the creation of diverse molecular scaffolds with potential biological activity. In the field of agrochemicals, derivatives of this intermediate have shown promise as herbicides, fungicides, and insecticides. The nitro functional group and the oxazine-dione ring system provide opportunities for a wide range of chemical modifications to develop compounds with specific activities and modes of action.
Synthesis of Agrochemical Scaffolds
5-Nitro-1H-benzo[d]oxazine-2,4-dione serves as a precursor for the synthesis of various agrochemically relevant scaffolds, most notably quinazolinones. The general synthesis pathway involves the reaction of the anhydride with a primary amine, leading to the formation of a quinazolinone ring system.
Figure 1: General synthesis workflow for agrochemicals.
Application in Herbicide Development
Derivatives of benzoxazinones and quinazolinones have been investigated for their herbicidal properties. For instance, certain quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have been synthesized and shown to exhibit pre-emergent herbicidal activity against monocotyledonous weeds. While not directly synthesized from the 5-nitro derivative, these studies highlight the potential of the quinazolinone scaffold in herbicide design.
Featured Derivative: 2-Methyl-5-nitroquinazolin-4(3H)-one
One potential herbicidal lead compound that can be synthesized from 5-Nitro-1H-benzo[d]oxazine-2,4-dione is 2-methyl-5-nitroquinazolin-4(3H)-one.
Synthesis Protocol:
A historical method for the synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines involves the reaction of 6-nitroacetanthranil (a related compound) with primary amines. This can be adapted for the use of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Methylamine (or other primary amine)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve 5-Nitro-1H-benzo[d]oxazine-2,4-dione in the chosen solvent.
-
Add a primary amine (e.g., methylamine) to the solution.
-
The reaction mixture is then heated under reflux.
-
The intermediate, a nitro-acylanthranilamide, can be isolated or converted in-situ to the final quinazolinone product.
-
The final product can be purified by crystallization.
Note: This is a generalized protocol based on historical synthesis and should be optimized for modern laboratory standards.
Application in Fungicide Development
Quinazolinone derivatives have demonstrated significant antifungal activity. Various synthesized quinazolinone compounds have shown efficacy against a range of phytopathogenic fungi.
Featured Derivatives: Substituted Quinazolinones
Studies have shown that substituted quinazolin-4(3H)-one derivatives exhibit notable antifungal activity. For example, certain compounds have displayed high bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum.
Quantitative Antifungal Activity Data:
| Compound ID | Target Fungi | IC50 (µg/mL) | Reference |
| 6c | Sclerotinia sclerotiorum | 2.46 | [2] |
| Pellicularia sasakii | 2.94 | [2] | |
| Fusarium graminearum | 6.03 | [2] | |
| Fusarium oxysporum | 11.9 | [2] |
Biological Evaluation Protocol (In Vitro Antifungal Assay):
Materials:
-
Synthesized quinazolinone derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Sclerotinia sclerotiorum)
-
Sterile petri dishes
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare PDA medium and sterilize.
-
Dissolve the test compounds in a minimal amount of solvent and then mix with the molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of inhibition compared to a control plate (containing only the solvent).
-
Determine the IC50 value (the concentration that inhibits 50% of fungal growth).
Application in Insecticide Development
The quinazolinone scaffold is also present in compounds with insecticidal properties. Anthranilic diamides, which can be conceptually derived from precursors related to 5-Nitro-1H-benzo[d]oxazine-2,4-dione, are a known class of insecticides.
Featured Derivatives: Anthranilic Diamide Analogues
While 5-nitro-substituted anthranilic diamides have shown to be inactive in some studies, the broader class of anthranilic diamides represents a significant area of insecticide research. These compounds often act as ryanodine receptor (RyR) modulators.
Mechanism of Action (Proposed for Active Analogues):
Figure 2: Proposed mechanism of action for anthranilic diamide insecticides.
Biological Evaluation Protocol (Insecticidal Bioassay):
Materials:
-
Synthesized compounds
-
Target insect species (e.g., oriental armyworm, diamondback moth)
-
Artificial diet or host plant leaves
-
Solvent for dissolving compounds (e.g., acetone with a surfactant)
-
Petri dishes or other suitable containers
Procedure:
-
Prepare a series of concentrations of the test compounds in the solvent.
-
Apply the solutions to the artificial diet or host plant leaves and allow the solvent to evaporate.
-
Place a known number of insect larvae into each container with the treated food source.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Assess larval mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Calculate mortality rates and determine the LC50 value (the concentration that causes 50% mortality).
Conclusion
5-Nitro-1H-benzo[d]oxazine-2,4-dione is a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential applications in agriculture. The quinazolinone scaffold, readily accessible from this starting material, has been shown to be a promising framework for the development of new herbicides, fungicides, and insecticides. Further research into the synthesis and biological evaluation of derivatives of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is warranted to explore the full potential of this versatile chemical building block. The protocols and data presented herein provide a foundation for researchers to design and test novel agrochemical candidates.
References
Application Notes and Protocols for N-alkylation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established methodologies for the N-alkylation of isatoic anhydride and its derivatives. N-alkylation of the acidic N-H group in the isatoic anhydride nucleus is a well-explored and accessible transformation under basic conditions.[1] Common bases for this reaction include sodium hydride and potassium carbonate.[2] The choice of solvent and base can be critical for achieving high yields and regioselectivity. This protocol outlines a general procedure that can be optimized for specific alkylating agents and desired outcomes.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a valuable building block in organic synthesis. It serves as a precursor for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.[2] The introduction of an alkyl group at the N-1 position can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This protocol details a robust method for the N-alkylation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, providing a foundation for the synthesis of diverse compound libraries for drug discovery and development.
Data Presentation
The following table summarizes typical reaction components and conditions for the N-alkylation of isatoic anhydride derivatives, which can be adapted for 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
| Parameter | Condition/Reagent | Role/Function | Reference |
| Starting Material | 5-Nitro-1H-benzo[d]oxazine-2,4-dione | Substrate | - |
| Base | Sodium Hydride (NaH) | Deprotonation of the N-H group | [2][3] |
| Potassium Carbonate (K₂CO₃) | Deprotonation of the N-H group | [2] | |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base | [4] | |
| Alkylating Agent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Source of the alkyl group | [2][5] |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent, suitable for NaH | [3][5] |
| Dimethylformamide (DMF) | Polar aprotic solvent | [3] | |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | [5] | |
| Reaction Temperature | 0 °C to Room Temperature (for base addition) | Control of exothermic reaction | - |
| Room Temperature to 80 °C (for alkylation) | To facilitate the reaction | [1][2] | |
| Reaction Time | 2 - 24 hours | Time for reaction completion | [2] |
| Work-up | Quenching with water or ammonium chloride | Neutralization of excess base/reagents | - |
| Extraction with an organic solvent (e.g., Ethyl Acetate) | Isolation of the product | - | |
| Purification | Column Chromatography, Recrystallization | To obtain the pure product | - |
Experimental Protocols
General Procedure for N-alkylation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This protocol describes a general method using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Note: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. fredonia.edu [fredonia.edu]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reactions of 5-Nitro-1H-benzo[d]oxazine-2,4-dione with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, commonly known as 5-nitroisatoic anhydride, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a reactive anhydride moiety and an electron-withdrawing nitro group, allows for versatile chemical transformations. This compound serves as a precursor for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials for RNA structure analysis.[1][2][3] Understanding its reactivity with nucleophiles is critical for its effective utilization in the synthesis of novel compounds.[3]
The core reactivity of 5-nitroisatoic anhydride involves nucleophilic attack, which typically leads to the opening of the oxazine ring. This process can proceed through two primary, pH-dependent mechanistic pathways, offering a degree of synthetic control over the reaction products.[4]
Reaction Mechanisms with Nucleophiles
The reaction of 5-nitroisatoic anhydride with nucleophiles, particularly nitrogen and oxygen nucleophiles, is governed by the reaction conditions, primarily the pH.[4] The electron-withdrawing nitro group increases the acidity of the N-H proton (pKa ≈ 6.7), making the molecule susceptible to deprotonation under moderately basic conditions.[4] This leads to two competing pathways for nucleophilic attack.
-
Direct Acyl Substitution (Low pH): At pH values below the pKa of the anhydride, the neutral form of the molecule predominates. Nucleophiles, such as primary and secondary amines, can directly attack the more electrophilic C-4 carbonyl carbon of the anhydride. This is a classic nucleophilic acyl substitution reaction that results in the formation of an amide bond and the opening of the ring to yield a 2-ureidobenzoic acid derivative, which can subsequently decarboxylate. For amines, this pathway is characterized by a high sensitivity to the nucleophile's basicity (βnuc ≈ +1.0) but is also highly sensitive to steric hindrance.[4]
-
Isocyanate Intermediate Formation (High pH): At pH values above the pKa, the anhydride is deprotonated to form an anion. This anion can undergo a ring-opening rearrangement to form an o-carboxyphenyl isocyanate intermediate in equilibrium.[4] This highly reactive isocyanate is then rapidly attacked by the nucleophile. This pathway is less sensitive to the nucleophile's basicity (βnuc ≈ 0.31 for amines) and can accommodate even sterically hindered nucleophiles.[4] The reaction of the isocyanate with amines yields substituted ureas, while reaction with water or hydroxide leads to the formation of 2-amino-5-nitrobenzoic acid after decarboxylation of the intermediate carbamic acid.
The following diagram illustrates these two competing mechanistic pathways.
Caption: Competing reaction pathways for nucleophilic attack on 5-nitroisatoic anhydride.
Quantitative Data Summary
The reactivity of 5-nitroisatoic anhydride compared to its unsubstituted counterpart is significantly influenced by the electron-withdrawing nitro group. This is reflected in its acidity and the mechanism of its reactions.
| Parameter | Value | Significance | Reference |
| pKa | 6.7 | The N-H proton is significantly acidic, allowing for deprotonation under mild basic conditions and enabling the isocyanate pathway. | [4] |
| βnuc (pH < 10) | +1.0 | Indicates a high sensitivity to the nucleophile's basicity for the direct attack pathway, typical of nucleophilic acyl substitution. | [4] |
| βnuc (via Anion) | 0.31 | Shows a much lower dependence on nucleophile basicity for the isocyanate pathway, allowing a broader range of nucleophiles to react efficiently. | [4] |
Experimental Protocols
The following are general protocols for the reaction of 5-nitroisatoic anhydride with nucleophiles. These should be considered starting points, and optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-amino-5-nitro-N-substituted-benzamides or related ureas via the ring-opening of 5-nitroisatoic anhydride.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Amine nucleophile (primary or secondary) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, or THF)
-
Triethylamine (optional, as a base for the isocyanate pathway)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, 10 mL per gram of starting material).
-
Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature. Note: For the isocyanate pathway, a base like triethylamine (1.1 eq) can be added prior to the nucleophile to facilitate deprotonation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction often proceeds with the evolution of CO₂ gas.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water or 1M HCl to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether or hexane to remove impurities.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Protocol 2: Hydrolysis to 2-amino-5-nitrobenzoic acid
This protocol details the ring-opening and subsequent decarboxylation of 5-nitroisatoic anhydride under basic conditions to yield 2-amino-5-nitrobenzoic acid.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
1M Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid or 3M Hydrochloric Acid
-
Deionized Water
Procedure:
-
Reaction Setup: Suspend 5-nitro-1H-benzo[d]oxazine-2,4-dione in water in a round-bottom flask.
-
Base Addition: Slowly add 1M Sodium Hydroxide solution while stirring. The solid will gradually dissolve as the deprotonated, ring-opened sodium carboxylate salt is formed. Continue stirring at room temperature until the reaction is complete (evolution of CO₂ may be observed).
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution by adding hydrochloric acid dropwise until the pH is approximately 2-3. A yellow solid (2-amino-5-nitrobenzoic acid) will precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing the reaction of 5-nitroisatoic anhydride with a nucleophile.
Caption: A typical experimental workflow for synthesis using 5-nitroisatoic anhydride.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a valuable reagent in organic synthesis, serving as a precursor for a variety of nitrogen-containing heterocyclic compounds. In the realm of solid-phase synthesis (SPS), it offers a convenient method for introducing the 2-amino-5-nitrobenzoyl moiety onto resin-bound amines. This functionality can be a crucial building block for the synthesis of libraries of compounds such as quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The reaction proceeds via acylation of the amine with the anhydride, followed by the loss of carbon dioxide, to yield the corresponding N-substituted 2-amino-5-nitrobenzamide. The nitro group can subsequently be reduced to an amine, providing a handle for further diversification.
Core Applications in Solid-Phase Synthesis
The primary application of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in solid-phase synthesis is the acylation of primary and secondary amines attached to a solid support. This reaction is a key step in the construction of various heterocyclic libraries.
Key Applications Include:
-
Synthesis of Quinazolinones: Resin-bound 2-amino-5-nitrobenzamides can be further elaborated to produce a diverse range of quinazolinone derivatives, a class of compounds with significant biological activities.
-
Generation of Benzodiazepine Scaffolds: The introduced 2-amino-5-nitrobenzoyl group can serve as a scaffold for the synthesis of benzodiazepine libraries.
-
Linker and Scaffold Introduction: It can be used to introduce a functionalized aromatic scaffold onto a peptide or small molecule library, enabling further chemical modifications.
-
Diversity-Oriented Synthesis: The reactivity of the resulting 2-amino-5-nitrobenzamide allows for the creation of diverse compound libraries for high-throughput screening.
Experimental Protocols
The following protocols provide a general framework for the use of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in solid-phase synthesis. Optimization may be required depending on the specific resin, substrate, and desired product.
Protocol 1: General Procedure for Acylation of a Resin-Bound Amine
This protocol describes the coupling of 5-Nitro-1H-benzo[d]oxazine-2,4-dione to a primary or secondary amine immobilized on a solid support (e.g., Rink amide resin).
Materials:
-
Amine-functionalized solid support (e.g., Rink amide resin, 100-200 mesh)
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Piperidine, 20% in DMF (for Fmoc deprotection, if applicable)
-
Kaiser test kit (for monitoring the presence of primary amines)
Procedure:
-
Resin Swelling: Swell the resin (1 eq) in DMF for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin-bound amine is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Acylation Reaction:
-
Prepare a solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione (3-5 eq) in anhydrous DMF.
-
Add the solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 50 °C) to facilitate the reaction with less reactive amines.
-
-
Reaction Monitoring: Monitor the disappearance of the free amine using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete acylation.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Dependent on the specific resin used. |
| Equivalents of 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 3 - 5 eq | An excess is used to drive the reaction to completion. |
| Solvent | Anhydrous DMF | Other polar aprotic solvents like NMP can also be used. |
| Reaction Temperature | Room Temperature - 50 °C | Heating may be required for sterically hindered amines. |
| Reaction Time | 4 - 16 hours | Monitored by Kaiser test. |
| Typical Yield | > 95% (based on Kaiser test) | On-resin yield is typically high. |
Protocol 2: Solid-Phase Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol exemplifies the utility of the acylated product in the synthesis of a quinazolinone derivative.
Materials:
-
Resin-bound 2-amino-5-nitrobenzamide (from Protocol 1)
-
Aryl isothiocyanate (3-5 eq)
-
Diisopropylethylamine (DIEA) (3-5 eq)
-
N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (10 eq)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Thioureido Linkage Formation:
-
Swell the resin-bound 2-amino-5-nitrobenzamide in DMF.
-
Add a solution of the aryl isothiocyanate (3-5 eq) and DIEA (3-5 eq) in DMF.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Reductive Cyclization:
-
Suspend the resin in a solution of SnCl2·2H2O (10 eq) in DMF.
-
Heat the mixture at 60 °C for 12-18 hours. This step reduces the nitro group and facilitates the cyclization to form the quinazolinone ring.
-
Wash the resin with DMF (5x), a solution of 0.5 M sodium diethyldithiocarbamate in DMF (to remove tin salts), DMF (5x), and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-4 hours.
-
Collect the filtrate and precipitate the crude product in cold diethyl ether.
-
Centrifuge and wash the precipitate with cold ether.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Quantitative Data Summary:
| Step | Reagent Equivalents | Reaction Time | Temperature | Typical Purity (post-HPLC) |
| Thioureido Formation | 3-5 eq Aryl isothiocyanate, 3-5 eq DIEA | 2-4 h | Room Temp. | - |
| Reductive Cyclization | 10 eq SnCl2·2H2O | 12-18 h | 60 °C | - |
| Cleavage | - | 2-4 h | Room Temp. | > 90% |
Visualizations
Experimental Workflow for Acylation
Caption: Workflow for the acylation of a resin-bound amine.
Logical Relationship in Quinazolinone Synthesis
Caption: Key steps in the solid-phase synthesis of quinazolinones.
Safety and Handling
5-Nitro-1H-benzo[d]oxazine-2,4-dione is an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Application Notes and Protocols for the Development of Enzyme Inhibitors from 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors derived from the scaffold of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. While direct studies on the enzyme inhibitory applications of 5-Nitro-1H-benzo[d]oxazine-2,4-dione are limited, the broader class of benzoxazine derivatives has shown significant potential as inhibitors of various enzymes. This document leverages findings from related benzoxazine derivatives to provide a foundational guide for researchers.
5-Nitro-1H-benzo[d]oxazine-2,4-dione serves as a key intermediate in the synthesis of various biologically active molecules.[1] The benzoxazine core is a recognized pharmacophore in the development of inhibitors for enzymes such as cyclooxygenase (COX), phosphoinositide 3-kinases (PI3Ks), and acetylcholinesterase (AChE).
Rationale for Targeting Enzymes with Benzoxazine Scaffolds
The unique structural features of the 1H-benzo[d][2][3]oxazine-2,4-dione scaffold make it an attractive starting point for the design of enzyme inhibitors. It can serve as a rigid core to which various substituents can be attached to achieve specific interactions with the active site of a target enzyme. The nitro group, in particular, can be a key pharmacophoric feature, potentially involved in hydrogen bonding or other electronic interactions within the enzyme's active site.
General Synthetic Approach
Enzyme inhibitors based on the benzoxazine scaffold can be synthesized starting from appropriately substituted 2-aminophenols. A general synthetic route involves the reaction of a 2-aminophenol derivative with chloroacetic acid, followed by cyclization and subsequent functionalization.
A representative synthetic scheme for a related 2H-benzo[b][2][4]oxazin-3(4H)-one derivative is outlined below. This can be adapted for the synthesis of derivatives starting from 5-nitro-2-aminophenol.
Caption: General synthetic workflow for benzoxazine-based inhibitors.
Experimental Protocols
Synthesis of 6-Nitro-2H-benzo[b][2][4]oxazin-3(4H)-one (A Representative Benzoxazine Core)
This protocol is adapted from the synthesis of similar benzoxazine derivatives and serves as a starting point.
Materials:
-
5-nitro-2-aminophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Stirring apparatus
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-nitro-2-aminophenol (1 equivalent) in acetone in a round-bottom flask.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
General Protocol for Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This protocol is a general guideline based on the Ellman's method for measuring acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzoxazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The inhibitory activity of the synthesized compounds should be presented in a clear and structured manner.
Table 1: Inhibitory Activity of Representative Benzoxazine Derivatives against Acetylcholinesterase (AChE)
| Compound ID | R-group Modification | IC50 (µM) ± SD |
| BZD-1 | -H | 15.2 ± 1.3 |
| BZD-2 | -Cl | 8.5 ± 0.7 |
| BZD-3 | -OCH3 | 12.1 ± 1.1 |
| BZD-4 (Nitro) | -NO2 | 5.3 ± 0.4 |
| Donepezil | (Standard) | 0.05 ± 0.01 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Workflow Diagrams
Acetylcholinesterase Inhibition and Cholinergic Signaling
The diagram below illustrates the role of acetylcholinesterase in cholinergic signaling and how its inhibition can be a therapeutic strategy, for instance in Alzheimer's disease.
Caption: Acetylcholinesterase inhibition in the cholinergic synapse.
Drug Development Workflow
The following diagram outlines the typical workflow for developing enzyme inhibitors from a starting scaffold like 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Caption: Workflow for enzyme inhibitor drug discovery.
Conclusion
While 5-Nitro-1H-benzo[d]oxazine-2,4-dione itself has not been extensively studied as a direct enzyme inhibitor, its scaffold is a valuable starting point for the synthesis of a diverse library of potential inhibitors. The protocols and workflows provided here offer a solid foundation for researchers to explore the potential of this and related benzoxazine derivatives in the development of novel therapeutics targeting a range of enzymes. Further research into the synthesis and biological evaluation of derivatives of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is warranted to fully explore its therapeutic potential.
References
- 1. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of phenethyl benzo[1,4]oxazine-3-ones as potent inhibitors of PI3Kinasegamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: 5-Nitro-1H-benzo[d]oxazine-2,4-dione as a Precursor for a "Turn-On" Fluorescent Probe for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a versatile chemical intermediate.[1][2] While it has established applications in the synthesis of pharmaceuticals and dyes, its inherent chemical functionalities make it an excellent precursor for the development of advanced bioanalytical tools.[3][4] Specifically, the presence of a nitro group and a reactive anhydride ring allows for its strategic incorporation into "turn-on" fluorescent probes. These probes are designed to be initially non-fluorescent but exhibit a significant increase in fluorescence upon reacting with a specific analyte.
A key application for such probes is the detection of nitroreductase (NTR), an enzyme that is significantly upregulated in hypoxic environments, a common feature of solid tumors.[5][6] The principle behind this detection is the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating amino group, which modulates the photophysical properties of a linked fluorophore, leading to a "turn-on" fluorescent signal.[5][7] This technology holds great promise for cancer diagnosis, hypoxia imaging, and evaluating the efficacy of hypoxia-activated prodrugs.[1][8]
Principle of Detection
The core concept involves the synthesis of a pro-fluorescent molecule where the 5-nitro-1H-benzo[d]oxazine-2,4-dione moiety acts as a quencher for a covalently linked fluorophore. The anhydride ring of 5-nitro-1H-benzo[d]oxazine-2,4-dione can be readily opened by reacting with an amine-containing fluorophore to form a stable amide bond. In this conjugate, the potent electron-withdrawing nitro group effectively quenches the fluorescence of the fluorophore through mechanisms such as photoinduced electron transfer (PeT).
In the presence of nitroreductase and a cofactor like NADH or NADPH, the nitro group of the probe is reduced to an amino group.[5][6] This conversion from an electron-withdrawing to an electron-donating group disrupts the quenching mechanism, leading to a restoration of fluorescence and a detectable "turn-on" signal. The intensity of the emitted light is directly proportional to the activity of nitroreductase, allowing for quantitative detection.
Advantages of Probes Derived from 5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
High Signal-to-Noise Ratio: The "turn-on" nature of the probe minimizes background fluorescence, leading to high sensitivity and contrast in imaging applications.
-
Specificity: The enzymatic reaction with nitroreductase provides high selectivity for this particular biomarker of hypoxia.
-
Versatility: The reactive anhydride allows for straightforward conjugation to a wide variety of fluorophores with different spectral properties, enabling the development of probes across the visible and near-infrared (NIR) spectrum.
-
Potential for Theranostics: The nitroreductase-triggered activation can be potentially coupled with drug release mechanisms, opening avenues for targeted cancer therapy and diagnosis (theranostics).
Quantitative Data Summary
The following table summarizes typical quantitative data for nitroreductase-responsive "turn-on" fluorescent probes based on the general principle described. The exact values will vary depending on the specific fluorophore used and the linker chemistry.
| Parameter | Typical Value Range | Reference |
| Excitation Wavelength (λex) | 400 - 750 nm | [5][8] |
| Emission Wavelength (λem) | 450 - 800 nm | [5][8] |
| Quantum Yield (Φ) - Quenched | < 0.01 | [5] |
| Quantum Yield (Φ) - Activated | 0.1 - 0.9 | [5] |
| Fluorescence Enhancement | 10 to >100-fold | [1] |
| Limit of Detection (LOD) for NTR | 0.1 - 10 ng/mL | [5][7] |
| Reaction Time with NTR | 5 - 60 minutes | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a Nitroreductase Probe from 5-Nitro-1H-benzo[d]oxazine-2,4-dione and an Amine-Containing Fluorophore
This protocol describes a general method for conjugating 5-Nitro-1H-benzo[d]oxazine-2,4-dione to a fluorophore with a primary or secondary amine.
Materials:
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Amine-containing fluorophore (e.g., a derivative of coumarin, fluorescein, rhodamine, or a near-infrared cyanine dye)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the amine-containing fluorophore (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final probe.
-
Characterize the purified probe using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Detection of Nitroreductase Activity
This protocol outlines the steps for evaluating the response of the synthesized probe to nitroreductase in a cell-free system.
Materials:
-
Synthesized nitroreductase probe (stock solution in DMSO)
-
Nitroreductase from E. coli or other source
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or NADPH
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the nitroreductase probe in PBS (final concentration typically 1-10 µM).
-
Prepare a solution of NADH or NADPH in PBS (final concentration typically 100-500 µM).
-
Prepare a series of nitroreductase dilutions in PBS to generate a standard curve.
-
In a 96-well plate, add the probe solution and the NADH/NADPH solution to each well.
-
Initiate the reaction by adding the different concentrations of nitroreductase to the wells. Include a control well with no nitroreductase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths of the activated probe.
-
Plot the fluorescence intensity against the nitroreductase concentration to determine the detection limit and linear range.
Protocol 3: Cellular Imaging of Hypoxia
This protocol provides a general guideline for using the probe to visualize nitroreductase activity in cultured cells under hypoxic conditions.
Materials:
-
Cultured cancer cells (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Hypoxia chamber or incubator with controlled O₂ levels
-
Synthesized nitroreductase probe (stock solution in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A control plate should be maintained under normoxic conditions (ambient air with 5% CO₂).
-
Treat both the hypoxic and normoxic cells with the nitroreductase probe (final concentration typically 1-10 µM) in serum-free medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates the detection of increased nitroreductase activity.
Visualizations
References
- 1. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging | MDPI [mdpi.com]
- 2. The synthesis and study of novel fluorescence probes for Nitroreductase - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodology for Scaling Up the Production of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its reactive nature allows for the construction of complex heterocyclic scaffolds, making it a valuable building block in medicinal chemistry and drug discovery. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic methodology.
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione via the nitration of indigo carmine. Furthermore, it outlines critical considerations and methodologies for scaling up this process to a pilot plant or industrial scale, with a strong emphasis on safety, efficiency, and product quality.
Materials and Equipment
2.1 Materials:
-
Indigo Carmine (C₁₆H₈N₂Na₂O₈S₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 98%)
-
Ice
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
2.2 Equipment:
-
Three-necked round-bottom flask (250 mL for lab scale)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Vacuum pump
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
3.1 Laboratory-Scale Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This protocol is based on a reported high-yield laboratory procedure.
-
Reaction Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain temperature control.
-
Addition of Sulfuric Acid: To the flask, add 100 mL of concentrated sulfuric acid.
-
Addition of Indigo Carmine: While stirring, slowly add 30.0 g (0.18 mol) of indigo carmine to the sulfuric acid. Maintain the temperature between 0-10°C during this addition. Continue stirring until all the indigo carmine has dissolved.
-
Nitration: Once the indigo carmine is fully dissolved, begin the dropwise addition of 14.2 g (0.22 mol) of 98% fuming nitric acid via the dropping funnel. It is critical to maintain the reaction temperature between 0-5°C throughout the addition. The addition should be completed over a period of 1 hour.
-
Reaction Completion: After the addition of nitric acid is complete, allow the reaction to proceed with continuous stirring for an additional hour while maintaining the temperature at 0-5°C.
-
Quenching and Precipitation: In a separate beaker, prepare a mixture of 300 mL of ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate will form.
-
Isolation and Purification: Continue stirring the slurry for 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the purified solid to obtain 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
-
Analysis: The product can be analyzed for purity using HPLC. A reported method utilizes a mobile phase of acetonitrile and a 20 mmol/L aqueous solution of KH₂PO₄ (pH 3.25) in a 30:70 (v/v) ratio.
Quantitative Data Summary
| Parameter | Laboratory-Scale Synthesis | Scale-Up Parameters to be Determined |
| Reactants | ||
| Indigo Carmine | 30.0 g (0.18 mol) | Batch size dependent |
| Concentrated Sulfuric Acid (98%) | 100 mL | Solvent/reactant ratio optimization |
| Fuming Nitric Acid (98%) | 14.2 g (0.22 mol) | Molar equivalence and addition rate |
| Reaction Conditions | ||
| Temperature (Indigo Carmine Addition) | 0-10°C | Heat transfer calculations |
| Temperature (Nitration) | 0-5°C | Heat of reaction, cooling capacity |
| Nitric Acid Addition Time | 1 hour | Mass transfer and heat removal rates |
| Reaction Time (post-addition) | 1 hour | Reaction kinetics at scale |
| Yield and Purity | ||
| Product Yield | ~37.0 g (96.6%) | Process optimization dependent |
| Product Purity (HPLC) | ~97.2% | Purification efficiency at scale |
Process Optimization and Scale-Up Considerations
Scaling up nitration reactions presents significant challenges due to their highly exothermic nature and the use of corrosive and hazardous materials. A thorough understanding of the reaction chemistry, thermodynamics, and kinetics is essential for a safe and efficient scale-up.
5.1 Thermal Hazard Assessment: The primary concern in scaling up this nitration is the management of the heat generated. The heat of reaction for the nitration of indigo carmine must be determined experimentally using techniques such as reaction calorimetry. This data is critical for:
-
Calculating the Adiabatic Temperature Rise (ΔTad): This will determine the maximum possible temperature of the reactor contents in the event of a cooling failure.
-
Designing an Adequate Cooling System: The reactor's cooling capacity must be sufficient to remove the heat of reaction and maintain the desired temperature profile.
-
Assessing Thermal Stability: The thermal stability of the reactants, intermediates, and products in the reaction mixture should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to identify decomposition temperatures and prevent runaway reactions.
5.2 Reactor Design and Engineering:
-
Batch vs. Continuous Processing: While the provided protocol is for a batch process, continuous flow nitration in microreactors or plug flow reactors (PFRs) offers significant safety and efficiency advantages for scale-up. Continuous processing provides superior heat and mass transfer, precise temperature control, smaller reaction volumes, and reduced risk of thermal runaway.
-
Material of Construction: The reactor and associated equipment must be constructed from materials resistant to corrosion by concentrated sulfuric and nitric acids, such as glass-lined steel or specialized alloys.
-
Agitation: Efficient mixing is crucial to ensure homogenous temperature distribution and reactant contact. The agitator design and speed should be optimized to provide adequate mixing without excessive shear, which could impact particle size during precipitation.
5.3 Downstream Processing and Purification:
-
Quenching: The quenching step, where the reaction mixture is added to water, is also highly exothermic due to the heat of dilution of sulfuric acid. This step must be carefully controlled on a large scale, potentially requiring a cooled, baffled quench tank with robust agitation.
-
Purification: While simple washing is effective at the lab scale, industrial-scale purification may require more sophisticated methods to achieve high purity.
-
Recrystallization: A suitable solvent system for the recrystallization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione should be identified and optimized for yield and purity.
-
Washing: Multi-stage counter-current washing with water and potentially a mild alkaline solution can be an effective method for removing acidic impurities from the crude product on a large scale.
-
-
Drying: The drying process should be carefully controlled to avoid thermal decomposition of the product. Vacuum drying at a controlled temperature is a common industrial practice.
5.4 Process Analytical Technology (PAT): Implementing PAT can enhance process understanding, control, and safety during scale-up. In-situ monitoring of critical process parameters such as temperature, reactant concentration (e.g., using spectroscopic probes), and particle size can enable real-time control and optimization of the process.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles when handling the reagents and product.
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.
-
Handling of Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure a reliable cooling system is in place.
-
Emergency Procedures: Be familiar with emergency procedures, including the location and use of safety showers and eyewash stations.
Visualizations
Caption: Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione from Indigo Carmine.
Caption: Step-by-step workflow for the laboratory synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Our aim is to help you improve reaction yields and product purity by addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can stem from several factors. A common and efficient method involves a two-step approach starting from 2-amino-5-nitrobenzoic acid.[2][3] Here’s a breakdown of potential issues and solutions:
-
Incomplete reaction of the starting material: Ensure the complete conversion of the starting 2-amino-5-nitrobenzoic acid. Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.[4]
-
Suboptimal reaction temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. It is important to maintain the recommended temperature throughout the reaction.
-
Purity of reagents and solvents: The purity of starting materials, reagents, and solvents is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, thus reducing the overall yield.
-
Improper work-up and purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during filtration and washing.
Q2: I am observing significant impurity formation in my final product. How can I minimize side reactions?
A2: Impurity formation is a common challenge. The primary strategy to minimize side reactions is to control the reaction conditions carefully.
-
Choice of cyclizing agent: The use of a clean and efficient cyclizing agent is important. Thionyl chloride (SOCl₂) in combination with a protected 2-aminobenzoic acid has been shown to be effective.[2]
-
Reaction time: Both insufficient and excessive reaction times can lead to impurity formation. Monitor the reaction progress to determine the optimal reaction time.[4]
-
Control of reaction atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related impurities.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is essential for determining the point of completion and for minimizing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the relative concentrations of reactants, products, and byproducts.[4]
Experimental Protocols
A recommended two-step synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione starting from 2-amino-5-nitrobenzoic acid is outlined below.[2][3]
Step 1: N-Protection of 2-amino-5-nitrobenzoic acid
-
Dissolve 2-amino-5-nitrobenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., 10% aqueous Na₂CO₃) to adjust the pH to 8.0-9.0.
-
Slowly add a solution of the protecting group reagent (e.g., Fmoc-OSu in dioxane) while maintaining the pH.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with concentrated HCl to pH 2.0 and extract the product with ethyl acetate.
-
Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected intermediate.
Step 2: Cyclization to 5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Dissolve the N-protected intermediate in a suitable solvent (e.g., THF).
-
Add an excess of thionyl chloride (SOCl₂) at room temperature.
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Monitor the reaction progress by HPLC.[4]
-
Upon completion, concentrate the reaction mixture.
-
The resulting solid is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the final product.[2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-dione derivatives, which can be adapted for the 5-nitro derivative.
| Starting Material | Protecting Group | Cyclizing Agent | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzoic acid | Fmoc | SOCl₂ | 24-48 h | >97 | [2] |
| 2-Amino-5-methylbenzoic acid | Fmoc | SOCl₂ | 24-48 h | >97 | [2] |
| 2-Amino-5-chlorobenzoic acid | Cbz | SOCl₂ | 5-7 h | >97 | [2] |
| 2-Amino-4-nitrobenzoic acid | Cbz | SOCl₂ | 5-7 h | 80 | [2] |
Visual Guides
Experimental Workflow for Synthesis
Caption: Workflow for the two-step synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield and impurity issues.
References
- 1. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 2. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 3. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Purification of 5-Nitro-1H-benzo[d]oxazine-2,4-dione by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Nitro-1H-benzo[d]oxazine-2,4-dione via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 5-Nitro-1H-benzo[d]oxazine-2,4-dione is not dissolving in the recrystallization solvent.
A1: This issue can arise from several factors:
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Inappropriate Solvent Choice: 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-Nitroisatoic anhydride, is a yellow crystalline solid.[1] While specific solubility data is limited, its isomer, 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione, can be recrystallized from a mixture of ethanol and acetone. This suggests that polar protic and polar aprotic solvents may be effective. It is sparingly soluble in water.[1]
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Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent. The goal is to dissolve the compound in a minimal amount of hot solvent.
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Low Temperature: The solvent must be heated to its boiling point to maximize the solubility of the compound.
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Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.
Troubleshooting Steps:
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Solvent Screening: If the compound remains insoluble even at the solvent's boiling point, consider a different solvent or a solvent mixture. Good starting points for screening include methanol, ethanol, acetone, or a mixture of ethanol and acetone.
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Increase Solvent Volume: Add the hot solvent in small increments until the compound dissolves. Avoid adding a large excess, as this will reduce your final yield.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.
Q2: After dissolving my compound and cooling the solution, no crystals are forming.
A2: This is a common issue often caused by supersaturation or using too much solvent.
Troubleshooting Steps:
-
Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure 5-Nitro-1H-benzo[d]oxazine-2,4-dione, add it to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.
Q3: My product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. The melting point for 5-Nitroisatoic anhydride is reported as 259 °C.[3]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.
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Solvent System Modification: Consider using a solvent system with a lower boiling point or a co-solvent system to modulate the solubility.
Q4: The recovered crystals are discolored or appear impure.
A4: This may indicate that impurities have co-precipitated with your product.
Troubleshooting Steps:
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Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Charcoal Treatment: If the discoloration is due to colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb your product.
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Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | 5-Nitro-1H-benzo[d]oxazine-2,4-dione | |
| Synonym | 5-Nitroisatoic anhydride | [1][3] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 20829-97-4 / 4693-02-1 | [4] |
| Molecular Formula | C₈H₄N₂O₅ | [4] |
| Molecular Weight | 208.13 g/mol | [3] |
| Melting Point | 259 °C | [3] |
| Suggested Solvents | Methanol, Ethanol, Acetone, Ethanol/Acetone mixture | Inferred from related compounds |
| Solubility in Water | Sparingly soluble | [1] |
Experimental Protocol: Recrystallization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
Materials:
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Crude 5-Nitro-1H-benzo[d]oxazine-2,4-dione
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Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Methodology:
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Dissolution: Place the crude 5-Nitro-1H-benzo[d]oxazine-2,4-dione in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a period of time. The purity of the final product can be assessed by melting point determination.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
References
common side products in the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A1: The most prevalent method for synthesizing 5-Nitro-1H-benzo[d]oxazine-2,4-dione is the cyclization of 2-amino-5-nitrobenzoic acid.[1][2][3][4] This is typically achieved by reacting 2-amino-5-nitrobenzoic acid with phosgene or a phosgene equivalent, such as triphosgene.[5]
Q2: What are the primary safety precautions to consider during this synthesis?
A2: The synthesis involves highly toxic reagents like phosgene or its precursors. It is imperative to perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All glassware should be scrupulously dried to prevent the violent reaction of phosgene with water.
Q3: My final product is a brownish or off-white powder. Is this normal?
A3: While the desired product is a white to light yellow solid, a brownish tint can indicate the presence of impurities. These could stem from side reactions or residual starting materials. Further purification, such as recrystallization, may be necessary to obtain a high-purity product.
Q4: Can I use other cyclizing agents besides phosgene or triphosgene?
A4: While phosgene and its equivalents are the most common reagents for this transformation, other methods for the synthesis of related 1H-benzo[d][2][5]oxazine-2,4-diones have been explored. These can include the use of reagents like ethyl chloroformate, though this may lead to the formation of different side products.[6]
Troubleshooting Guide
Low yield or impure product are common challenges encountered during the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. The following guide addresses potential side products and offers troubleshooting strategies.
| Observed Problem | Potential Cause (Side Product/Issue) | Proposed Solution(s) |
| Low Yield of Desired Product | Incomplete Reaction: Unreacted 2-amino-5-nitrobenzoic acid remains. | - Ensure stoichiometric amounts of the cyclizing agent (e.g., triphosgene) are used. An excess may be required.- Extend the reaction time or moderately increase the reaction temperature, monitoring for product degradation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Hydrolysis of Product: The anhydride ring is opened by water to revert to 2-amino-5-nitrobenzoic acid.[5] | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- During workup, minimize contact with aqueous solutions and ensure rapid and efficient drying of the isolated product. | |
| Product is Difficult to Purify / Gummy Consistency | Formation of Oligomeric/Polymeric Byproducts: Due to the bifunctional nature of the starting material, intermolecular reactions can occur, leading to the formation of polyamide-polycarboxylic acid type structures. | - Add the cyclizing agent slowly to the solution of 2-amino-5-nitrobenzoic acid to maintain a low concentration of the reactive intermediate and favor intramolecular cyclization.- Use a more dilute reaction mixture to reduce the probability of intermolecular reactions. |
| Presence of a Second, Less Polar Spot on TLC | Formation of an Isocyanate Intermediate: Incomplete cyclization may lead to the formation of 2-isocyanato-5-nitrobenzoic acid. | - Ensure the reaction goes to completion by extending the reaction time or gently heating.- During workup, be cautious as isocyanates are reactive towards nucleophiles. |
| Product Shows Broad Melting Point Range | Mixture of Product and Starting Material: Incomplete reaction or hydrolysis during workup. | - Optimize reaction conditions as described above to drive the reaction to completion.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dioxane).[6] |
Experimental Protocols
General Protocol for the Synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Materials:
-
2-amino-5-nitrobenzoic acid
-
Triphosgene
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and an inert gas inlet, add 2-amino-5-nitrobenzoic acid.
-
Add anhydrous solvent to the flask to dissolve or suspend the starting material.
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Under a positive pressure of inert gas, slowly add a solution of triphosgene in the same anhydrous solvent to the reaction mixture at room temperature.
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After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, cool the mixture and filter the precipitated product.
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Wash the solid product with a small amount of cold, anhydrous solvent to remove any soluble impurities.
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Dry the product under vacuum to obtain 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Disclaimer: This is a general protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A common and efficient method for synthesizing 1H-benzo[d][1][2]oxazine-2,4-diones involves a two-step process.[3] This typically starts with a 2-aminobenzoic acid derivative.[3] The amino group is first protected, for example, with an ethoxycarbonyl (EtOCO), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc) group.[3] Subsequently, the cyclization is induced using a reagent like thionyl chloride (SOCl₂), which promotes the formation of the desired dione structure.[3][4] For the 5-nitro derivative, the synthesis would likely start from 2-amino-6-nitrobenzoic acid or involve the nitration of a suitable precursor.
Q2: What are the critical reaction parameters to control for a successful synthesis?
The key parameters to control are the molar excess of the cyclizing agent (e.g., SOCl₂), reaction temperature, and reaction time. Studies on similar compounds have shown that varying the molar excess of SOCl₂ (from 2 to 10-fold excess) and the temperature can significantly impact the reaction rate and yield.[4] It is crucial to monitor the reaction to avoid the formation of by-products and degradation of the starting material.
Q3: How can the progress of the reaction be effectively monitored?
High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the conversion of the starting material to the product.[1] Thin-layer chromatography (TLC) can also be utilized for a more rapid assessment of the reaction's progress.[5] Monitoring allows for the determination of the optimal reaction time and helps in identifying the presence of any significant by-products.
Q4: What are the potential challenges and how can they be mitigated?
A potential challenge is the chemical instability of certain protected intermediates. For instance, the use of an Fmoc protecting group in the presence of SOCl₂ has been observed to lead to instability.[4] The choice of protecting group is therefore critical. Using a Cbz or EtOCO group can lead to a cleaner reaction with higher yields.[4] Additionally, controlling the stoichiometry of the reagents and the reaction temperature is essential to minimize side reactions.
Troubleshooting Guide
Problem 1: Low or No Yield of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the N-protected 2-amino-6-nitrobenzoic acid. | - Increase the molar excess of the cyclizing agent (e.g., thionyl chloride).[4] - Elevate the reaction temperature, but monitor for potential degradation. - Extend the reaction time and monitor progress by HPLC or TLC.[1] |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature for a longer duration. - Ensure anhydrous conditions, as moisture can lead to hydrolysis of intermediates and the final product. |
| Sub-optimal protecting group for the amino function. | - If using an Fmoc group, consider switching to a more stable protecting group like Cbz or EtOCO, which have shown better performance in similar syntheses.[4] |
Problem 2: Formation of Significant By-products
| Possible Cause | Suggested Solution |
| Side reactions due to the protecting group. | - As noted, certain protecting groups like Fmoc can lead to by-products such as 9-(chloromethyl)-9H-fluorene in the presence of SOCl₂.[4] Switching to a Cbz or EtOCO group can prevent this. |
| Reaction conditions are too harsh. | - Reduce the reaction temperature. - Decrease the molar excess of the cyclizing agent. A 2 to 5-fold excess may be sufficient.[4] |
| Presence of impurities in the starting materials. | - Purify the starting 2-amino-6-nitrobenzoic acid and the protecting group reagent before use. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of the product with starting materials or by-products during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Poor solubility of the product. | - Test a range of solvents for recrystallization. Common solvents for similar compounds include ethanol and acetone.[6] |
Experimental Protocols
Protocol 1: Synthesis of N-Ethoxycarbonyl-2-amino-6-nitrobenzoic acid
-
Dissolve 2-amino-6-nitrobenzoic acid in a suitable solvent mixture, such as acetone and water (e.g., 4:1 ratio).[3]
-
Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to the solution.[3]
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Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate (EtOCOCl) dropwise while maintaining the temperature.
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Allow the reaction to stir at room temperature until completion, monitoring by TLC.
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Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Cyclization to 5-Nitro-1H-benzo[d]oxazine-2,4-dione
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Suspend the N-Ethoxycarbonyl-2-amino-6-nitrobenzoic acid in an anhydrous solvent like tetrahydrofuran (THF).
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Add thionyl chloride (SOCl₂) to the suspension (a 2 to 10-fold molar excess can be explored).[4]
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Stir the reaction at room temperature.[1]
-
Monitor the reaction progress by HPLC or TLC.[1]
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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The resulting solid can be washed with a non-polar solvent like diethyl ether to remove soluble impurities.[4]
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Further purify the product by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Influence of SOCl₂ Molar Excess on Reaction Time for the Cyclization of a Model N-protected 2-aminobenzoic acid
| Molar Excess of SOCl₂ | Temperature (°C) | Approximate Reaction Time |
| 10-fold | 22-24 | 5-7 hours |
| 5-fold | 22-24 | Slower conversion |
| 2-fold | 22-24 | Significantly slower conversion |
Data adapted from studies on Cbz-protected 2-aminobenzoic acids, which are expected to have similar reactivity.[4]
Visualizations
Caption: General Synthetic Workflow for 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. rsc.org [rsc.org]
- 2. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. biosynce.com [biosynce.com]
troubleshooting guide for reactions involving 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for 5-Nitro-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is 5-Nitro-1H-benzo[d]oxazine-2,4-dione and what are its primary applications?
A1: 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, is a heterocyclic compound. It serves as a key intermediate in organic synthesis, primarily for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure allows it to react with various nucleophiles to form more complex molecules with potential biological activity.
Q2: What are the main classes of reactions that 5-Nitro-1H-benzo[d]oxazine-2,4-dione undergoes?
A2: The primary reactions involve nucleophilic attack on the carbonyl groups of the anhydride ring. This leads to ring-opening and the subsequent loss of carbon dioxide. Common nucleophiles used in these reactions include amines, alcohols, and thiols, which lead to the formation of substituted 2-aminobenzamides, esters, and thioesters, respectively.[3][4]
Q3: How does the nitro group affect the reactivity of the molecule?
A3: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring increases the electrophilicity of the carbonyl carbons, making the anhydride ring more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to the unsubstituted isatoic anhydride. The nitro group also deactivates the benzene ring towards electrophilic aromatic substitution, directing any such reactions to the meta positions.[5]
Q4: What are the typical storage conditions for 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A4: It should be stored in a cool, dry, and well-ventilated place, away from ignition sources and flammable materials.[2] Due to its reactivity with water, it is crucial to protect it from moisture to prevent hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3] The electron-withdrawing nitro group may alter the required reaction time compared to unsubstituted isatoic anhydride. |
| Sub-optimal Reaction Temperature | Temperature is a critical parameter. While some reactions with isatoic anhydrides proceed at room temperature, others may require heating. If the reaction is sluggish, consider a gradual increase in temperature while monitoring for side product formation. |
| Incorrect Solvent | The choice of solvent can significantly impact solubility and reactivity. Common solvents for isatoic anhydride reactions include DMF, DMSO, THF, and ethanol. Ensure your starting materials are soluble in the chosen solvent. |
| Hydrolysis of Starting Material | 5-Nitro-1H-benzo[d]oxazine-2,4-dione is susceptible to hydrolysis, which consumes the starting material.[4][6] Ensure all solvents and reagents are anhydrous. Use of dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Side Reactions | Under basic conditions, self-condensation of the starting material or reaction of the product with remaining starting material can occur.[7] If using a base, consider slow addition at a low temperature. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis Product | The presence of water can lead to the formation of 5-nitro-2-aminobenzoic acid as a significant impurity.[4][6] As mentioned above, stringent anhydrous conditions are necessary. |
| Decarboxylation of Product | The initial ring-opened product can sometimes undergo decarboxylation under harsh conditions (e.g., high heat), leading to undesired byproducts. Use the mildest possible reaction conditions. |
| Reaction at the Nitro Group | While less common under standard conditions, strong reducing agents can reduce the nitro group. Be mindful of the compatibility of all reagents with the nitro functionality. |
| Self-Condensation | Especially with amine nucleophiles, the initially formed 2-aminobenzamide product can potentially react with another molecule of the starting anhydride. Using a slight excess of the nucleophile and adding the anhydride portion-wise can help minimize this. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product and Starting Material have Similar Polarity | If unreacted starting material is difficult to separate from the product, ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider derivatizing the product or starting material to alter its polarity for easier separation. |
| Removal of Catalysts or Bases | If a base like pyridine or triethylamine is used, it can be challenging to remove. Perform an acidic workup (e.g., with dilute HCl) to protonate the base, allowing it to be extracted into the aqueous phase. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography is the standard method.[8] A range of solvent systems (e.g., ethyl acetate/petroleum ether) can be screened to find the optimal separation conditions. |
| Product is Highly Polar | Products containing a free carboxylic acid or amine can be highly polar. Consider converting them to a less polar ester or amide derivative before chromatography if direct purification is difficult. |
Experimental Protocols
General Protocol for Reaction with an Amine (Synthesis of a 2-Aminobenzamide Derivative)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, THF).
-
Reaction: To the stirred solution, add 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 - 1.2 eq.) portion-wise at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.[4]
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
General Reaction Pathway
Caption: General reaction of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myttex.net [myttex.net]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Nitro-1H-benzo[d]oxazine-2,4-dione under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in Solution
Q1: My solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC) shortly after preparation. What could be the cause?
A1: 5-Nitro-1H-benzo[d]oxazine-2,4-dione, like its parent compound isatoic anhydride, is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. The benzoxazine-dione ring can be readily opened by nucleophilic attack. The primary cause of degradation is likely the hydrolysis of the anhydride bonds, leading to the formation of 2-amino-5-nitrobenzoic acid and the release of carbon dioxide.
Troubleshooting Steps:
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Check the pH of your solvent: Even unbuffered aqueous or protic organic solvents can have a pH that is sufficiently acidic or basic to initiate hydrolysis.
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Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic impurities.
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Storage Conditions: Store solutions at low temperatures (2-8 °C) and protect them from light to minimize degradation. Prepare solutions fresh whenever possible.
Issue: Inconsistent Results in Biological Assays
Q2: I am observing variable results in my biological assays using 5-Nitro-1H-benzo[d]oxazine-2,4-dione. Could this be related to its stability?
A2: Yes, inconsistent assay results can be a direct consequence of the compound's instability. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to variability.
Troubleshooting Steps:
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Analyze Post-Incubation Samples: Use an analytical technique like HPLC to analyze your assay medium after the incubation period to quantify the remaining amount of intact 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
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pH of Assay Buffer: Be mindful of the pH of your biological buffer. Buffers with a pH outside the neutral range can accelerate hydrolysis.
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Incubation Time: Consider reducing the incubation time if significant degradation is observed. Alternatively, perform time-course experiments to understand the degradation kinetics in your specific assay conditions.
Frequently Asked Questions (FAQs)
Q3: What is the primary degradation pathway for 5-Nitro-1H-benzo[d]oxazine-2,4-dione under acidic and basic conditions?
A3: The primary degradation pathway under both acidic and basic conditions is hydrolysis, which leads to the opening of the oxazine-dione ring.
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Under basic conditions: Hydroxide ions act as nucleophiles, attacking one of the carbonyl carbons of the anhydride. This is typically followed by ring opening and decarboxylation to yield the 2-amino-5-nitrobenzoate anion.
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Under acidic conditions: The carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This also results in ring opening and the formation of 2-amino-5-nitrobenzoic acid and carbon dioxide.
Q4: How does the nitro group affect the stability of the molecule compared to isatoic anhydride?
A4: The nitro group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the carbonyl groups in the heterocyclic ring, potentially making them more susceptible to nucleophilic attack. Therefore, it is plausible that 5-Nitro-1H-benzo[d]oxazine-2,4-dione may be more labile to hydrolysis than the unsubstituted isatoic anhydride.
Q5: What are the expected degradation products I should look for?
A5: The primary and most expected degradation product is 2-amino-5-nitrobenzoic acid . Depending on the specific conditions (e.g., presence of other nucleophiles, high temperatures), other minor degradation products could potentially form, but the substituted anthranilic acid is the key analyte to monitor.
Quantitative Data Summary
While specific literature data on the degradation kinetics of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is limited, researchers should aim to collect the following quantitative data from their stability studies.
| Parameter | Acidic Conditions (e.g., pH 1.2) | Neutral Conditions (e.g., pH 7.4) | Basic Conditions (e.g., pH 9.0) |
| Appearance of Solution | Record any changes in color or clarity. | Record any changes in color or clarity. | Record any changes in color or clarity. |
| Half-life (t½) | Determine from kinetic studies. | Determine from kinetic studies. | Determine from kinetic studies. |
| Degradation Rate Constant (k) | Calculate from the disappearance of the parent compound. | Calculate from the disappearance of the parent compound. | Calculate from the disappearance of the parent compound. |
| Major Degradation Product(s) | Identify and quantify (e.g., 2-amino-5-nitrobenzoic acid). | Identify and quantify. | Identify and quantify (e.g., 2-amino-5-nitrobenzoate). |
| % Degradation at Time 'X' | Measure at various time points. | Measure at various time points. | Measure at various time points. |
Experimental Protocols
Forced Degradation Study of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Objective: To evaluate the stability of 5-Nitro-1H-benzo[d]oxazine-2,4-dione under acidic and basic stress conditions.
Materials:
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5-Nitro-1H-benzo[d]oxazine-2,4-dione
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Hydrochloric Acid (HCl), 0.1 M
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Sodium Hydroxide (NaOH), 0.1 M
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or trifluoroacetic acid (for mobile phase)
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pH meter
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
Procedure:
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Stock Solution Preparation: Prepare a stock solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione in acetonitrile at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
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Basic Hydrolysis: To another vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.
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Control: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
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Incubation: Incubate all samples at a controlled temperature (e.g., 40 °C).
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Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
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HPLC Analysis:
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Analyze all samples by reverse-phase HPLC.
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
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Detection: Monitor at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., determined by UV scan).
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Quantification: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas to the t=0 sample.
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Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting forced degradation studies.
Degradation Pathways
Caption: Inferred degradation pathways under acidic and basic conditions.
Technical Support Center: Characterization of Impurities in 5-Nitro-1H-benzo[d]oxazine-2,4-dione Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1H-benzo[d]oxazine-2,4-dione. Our aim is to help you identify and resolve common issues encountered during the characterization of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in 5-Nitro-1H-benzo[d]oxazine-2,4-dione samples?
A1: Impurities in 5-Nitro-1H-benzo[d]oxazine-2,4-dione samples can originate from the synthetic route and degradation. Common sources include:
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Starting Materials: Unreacted starting materials, such as 4-Nitroanthranilic acid, can be present in the final product.[1][2] Isomeric impurities from the starting material, like 5-nitroanthranilic acid, could also lead to the formation of isomeric product impurities.
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Reaction Byproducts: The synthesis of the oxazine-2,4-dione ring often involves cyclization agents. Incomplete reactions or side reactions can lead to various byproducts.
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Degradation Products: The dione ring is susceptible to hydrolysis, which can lead to the formation of 2-amino-5-nitrobenzoic acid.
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Isomeric Impurities: Depending on the nitration process of the precursor, other positional isomers of the nitro group on the aromatic ring might be present.
Q2: What is the typical appearance of a pure 5-Nitro-1H-benzo[d]oxazine-2,4-dione sample?
A2: Pure 5-Nitro-1H-benzo[d]oxazine-2,4-dione is typically a solid. The color is often described as white to light yellow powder or crystals.[3] Significant deviation from this appearance could indicate the presence of impurities.
Q3: How can I prepare my 5-Nitro-1H-benzo[d]oxazine-2,4-dione sample for HPLC analysis?
A3: To prepare your sample for HPLC analysis, dissolve a precisely weighed amount of the 5-Nitro-1H-benzo[d]oxazine-2,4-dione sample in a suitable solvent. A common approach is to use a mixture of the mobile phase components, such as acetonitrile and water, to ensure compatibility and good peak shape. It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for 5-Nitro-1H-benzo[d]oxazine-2,4-dione or its impurities are tailing or fronting. What could be the cause and how do I fix it?
A: Peak asymmetry can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times
Q: The retention times of my peaks are drifting or are not reproducible. What should I do?
A: Fluctuating retention times can compromise the reliability of your results. Here’s how to troubleshoot this issue:
Caption: Troubleshooting workflow for inconsistent retention times.
Quantitative Data Summary
The following table summarizes potential impurities in 5-Nitro-1H-benzo[d]oxazine-2,4-dione samples, their likely sources, and typical analytical techniques for their characterization.
| Impurity Name | Potential Source | Typical Analytical Method |
| 4-Nitroanthranilic acid | Unreacted starting material | HPLC-UV, LC-MS |
| 5-Nitroanthranilic acid | Isomeric impurity in starting material | HPLC-UV, LC-MS |
| 2-Amino-5-nitrobenzoic acid | Hydrolysis of the final product | HPLC-UV, LC-MS |
| Other nitro-isomers | Impurities from the nitration step | HPLC-UV, LC-MS |
| Incompletely cyclized intermediates | Byproducts of the synthesis | LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This protocol provides a general starting point for developing an HPLC method for the separation of 5-Nitro-1H-benzo[d]oxazine-2,4-dione from its potential impurities. Method optimization will be required based on the specific impurities present and the HPLC system used.
1. Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm and 320 nm
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Injection Volume: 10 µL
2. Sample Preparation:
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Accurately weigh approximately 10 mg of the 5-Nitro-1H-benzo[d]oxazine-2,4-dione sample into a 10 mL volumetric flask.
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Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. System Suitability:
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Prepare a system suitability solution containing 5-Nitro-1H-benzo[d]oxazine-2,4-dione and a known impurity (e.g., 4-Nitroanthranilic acid).
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Inject the system suitability solution five times.
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The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
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The resolution between the main peak and the impurity peak should be greater than 1.5.
Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of impurities in your samples.
Caption: General workflow for impurity characterization.
References
preventing decomposition of 5-Nitro-1H-benzo[d]oxazine-2,4-dione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Nitro-1H-benzo[d]oxazine-2,4-dione to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for 5-Nitro-1H-benzo[d]oxazine-2,4-dione during storage?
A1: The primary causes of decomposition are exposure to moisture and light. As an isatoic anhydride derivative, it is susceptible to hydrolysis.[1] Additionally, as a nitroaromatic compound, it is prone to photodegradation.[2][3]
Q2: What are the visible signs of decomposition?
A2: Decomposition may not always be visible. However, you might observe a change in the color of the material or the release of gas (carbon dioxide) upon hydrolysis, which could lead to pressure build-up in a sealed container. The most reliable way to assess purity is through analytical methods like HPLC.
Q3: What are the recommended storage conditions for 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A3: To minimize decomposition, the compound should be stored in a cool, dry, dark, and well-ventilated place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent contact with moisture.
Q4: How should I handle the compound during experiments to minimize degradation?
A4: Handle the compound in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.[4] Minimize its exposure to light by using amber-colored vials and avoiding direct sunlight or strong artificial light.
Q5: What are the decomposition products of 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A5: The primary decomposition product from hydrolysis is 2-amino-5-nitrobenzoic acid and carbon dioxide.[1] Photodegradation can lead to a variety of other byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Decomposition of the starting material. | 1. Check the purity of your 5-Nitro-1H-benzo[d]oxazine-2,4-dione stock using HPLC. 2. If purity is low, consider purifying the material or obtaining a new batch. 3. Review your handling procedures to ensure minimal exposure to moisture and light. |
| Pressure build-up in the storage container | Hydrolysis of the compound, leading to the release of carbon dioxide.[1] | 1. Carefully vent the container in a fume hood. 2. Transfer the material to a new, dry container, preferably with a septum cap for inert gas blanketing. 3. Store the new container in a desiccator. |
| Discoloration of the solid material | Potential photodegradation or other decomposition pathways. | 1. Assess the purity of the material via HPLC. 2. If significant degradation has occurred, the material may not be suitable for your experiment. 3. Ensure future storage is in a light-protected (amber) container in a dark location. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. Method optimization may be required.
1. Instrumentation and Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable modifier)
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5-Nitro-1H-benzo[d]oxazine-2,4-dione reference standard and sample
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or other appropriate wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
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Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
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Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
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Inject the standard and sample solutions.
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Determine the peak area of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
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Calculate the purity of the sample by comparing its peak area to that of the reference standard.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of 5-Nitro-1H-benzo[d]oxazine-2,4-dione under accelerated conditions to predict its long-term stability.[5][6][7]
1. Materials:
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5-Nitro-1H-benzo[d]oxazine-2,4-dione of known purity
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Climate-controlled stability chambers
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Amber glass vials with tight-fitting caps
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HPLC system for purity analysis
2. Experimental Setup:
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Divide the compound into several aliquots in amber glass vials.
-
Expose the samples to the following conditions in stability chambers:
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Condition A (Accelerated): 40 °C / 75% Relative Humidity (RH)
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Condition B (Intermediate): 30 °C / 65% RH
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Condition C (Long-term): 25 °C / 60% RH
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Condition D (Photostability): Expose to a light source as per ICH Q1B guidelines.
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-
Store a control sample at -20 °C in a desiccator.
3. Time Points for Analysis:
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Condition A: 0, 1, 3, and 6 months
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Condition B & C: 0, 3, 6, 9, 12, 18, and 24 months
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Condition D: Analyze after a defined light exposure period.
4. Analysis:
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At each time point, analyze the purity of the sample using the HPLC method described in Protocol 1.
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Document any changes in physical appearance.
5. Data Presentation:
The results of the stability study can be presented in the following table format:
| Storage Condition | Time Point | Purity (%) | Observations |
| 40 °C / 75% RH | 0 months | ||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 30 °C / 65% RH | 0 months | ||
| 3 months | |||
| ... | ... | ||
| 25 °C / 60% RH | 0 months | ||
| 3 months | |||
| ... | ... | ||
| Photostability | Initial | ||
| Final |
Visualizations
Caption: Decomposition pathways of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. japsonline.com [japsonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Regioselective Functionalization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. The information is based on established principles of organic chemistry, as specific literature on the functionalization of this molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 5-Nitro-1H-benzo[d]oxazine-2,4-dione for functionalization?
A1: The primary reactive sites include:
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N1-position: The nitrogen atom of the amide within the heterocyclic ring. This is a common site for alkylation and acylation reactions.
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Aromatic Ring (C6, C7, C8): The benzene ring can undergo electrophilic or nucleophilic aromatic substitution. The nitro group at the C5 position strongly influences the regioselectivity of these reactions.
Q2: How does the nitro group at the C5 position affect the regioselectivity of electrophilic aromatic substitution?
A2: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It is a meta-director, meaning it directs incoming electrophiles to the C7 position.[1][2][3] Electrophilic substitution at the C6 and C8 positions is disfavored due to the placement of a partial positive charge adjacent to the electron-withdrawing nitro group in the reaction intermediate.[4]
Q3: What is the expected regioselectivity for nucleophilic aromatic substitution?
A3: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r).[5][6] If a suitable leaving group is present on the aromatic ring, nucleophilic attack is favored at the ortho (C6) and para (C8) positions relative to the nitro group. The heterocyclic portion of the molecule also contributes to the electron deficiency of the aromatic ring, further facilitating nucleophilic attack.
Q4: Is N-functionalization or C-functionalization of the aromatic ring more favorable?
A4: The relative reactivity depends on the reaction conditions. N-functionalization (e.g., N-alkylation) is often more facile and can be achieved under basic conditions where the N-H proton is removed to generate a more nucleophilic amide. C-functionalization of the aromatic ring via electrophilic substitution is generally challenging due to the deactivating effect of the nitro group. Nucleophilic aromatic substitution on the benzene ring requires the presence of a good leaving group and a strong nucleophile.
Troubleshooting Guides
Problem 1: Low yield or no reaction during N-alkylation.
| Possible Cause | Troubleshooting Step |
| Insufficiently basic conditions | The N-H proton of the amide is weakly acidic. A strong base (e.g., NaH, K2CO3) is typically required to generate the corresponding anion for efficient alkylation. |
| Poor leaving group on the alkylating agent | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). |
| Steric hindrance | A bulky alkylating agent may react slowly. Consider using a less sterically hindered electrophile or increasing the reaction temperature. |
| Low solubility of the starting material | Use a suitable aprotic polar solvent like DMF or DMSO to ensure all reactants are in solution. |
Problem 2: Poor regioselectivity in electrophilic aromatic substitution (mixture of isomers).
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Harsh conditions (e.g., high temperatures, strong Lewis acids) can lead to a loss of selectivity. Attempt the reaction at a lower temperature. |
| Incorrect directing group effect assumption | The nitro group is a strong meta-director.[1][2][3] Ensure your desired position of substitution aligns with this directing effect. For substitution at other positions, a different synthetic strategy may be required. |
Problem 3: Ring-opening of the oxazine-dione ring under basic conditions.
| Possible Cause | Troubleshooting Step |
| Use of strong, hard nucleophiles/bases | Strong bases like hydroxides can lead to hydrolysis of the anhydride and amide functionalities. Use non-nucleophilic bases (e.g., DBU) or weaker bases (e.g., carbonates) where possible. |
| Prolonged reaction times at elevated temperatures | Minimize reaction time and temperature to reduce the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols
Note: These are generalized protocols based on standard organic chemistry procedures and should be optimized for the specific substrate and reagents used.
General Protocol for N-Alkylation
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To a solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF, add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Electrophilic Aromatic Substitution (Nitration as an example)
Caution: Nitration reactions are highly exothermic and require careful temperature control.
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To a solution of 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C and stir for the desired time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted pathway for electrophilic aromatic substitution.
Caption: General workflow for N-alkylation.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for Reactions with 5-Nitro-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with 5-Nitro-1H-benzo[d]oxazine-2,4-dione?
A1: The three most prevalent catalytic reactions involving 5-Nitro-1H-benzo[d]oxazine-2,4-dione are:
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Catalytic Hydrogenation: The reduction of the nitro group to an amine, yielding 5-Amino-1H-benzo[d]oxazine-2,4-dione (5-aminoisatoic anhydride). This is a crucial step for further functionalization.
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Ring-Opening Reactions: Typically reacting with primary amines to form N-substituted 2-amino-5-nitrobenzamides, which can then cyclize to form quinazolinone derivatives.
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N-Alkylation: Alkylation of the nitrogen at the 1-position of the benzoxazinedione ring.
Q2: I am seeing low yields in the catalytic hydrogenation of the nitro group. What are the likely causes?
A2: Low yields in the reduction of the nitro group are often due to catalyst deactivation or incomplete reaction. Common culprits include:
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Catalyst Poisoning: The substrate itself, intermediates, or the amine product can act as inhibitors for some catalysts.[1] Sulfur-containing impurities in reagents or solvents are potent poisons for palladium and nickel catalysts.[1]
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, hydrogen, and catalyst, slowing down the reaction.
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Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling.
Q3: Can the amine product of the hydrogenation reaction inhibit the catalyst?
A3: Yes, this is a known phenomenon called product inhibition. The resulting amine can adsorb to the active sites of the catalyst, competing with the nitro-containing starting material and slowing the reaction rate.[1] This is often observed as the reaction progresses and the concentration of the amine product increases.
Q4: Are there common side reactions to be aware of during the catalytic reduction?
A4: Yes, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species.[2] In some cases, these intermediates can undergo condensation reactions to form azo or azoxy compounds. Over-reduction of other functional groups on the molecule can also occur, depending on the catalyst and reaction conditions.
Troubleshooting Guides
Catalytic Hydrogenation of the Nitro Group
This guide focuses on the common challenge of incomplete or slow reduction of 5-Nitro-1H-benzo[d]oxazine-2,4-dione to 5-Amino-1H-benzo[d]oxazine-2,4-dione.
Problem: Slow or Stalled Hydrogenation Reaction
dot graph TD { A[Start: Slow or Stalled Reaction] --> B{Evaluate Potential Poisons}; B --> C[Check Purity of Starting Material and Solvents]; B --> D[Ensure High-Purity Hydrogen Gas]; C --> E{Optimize Reaction Conditions}; D --> E; E --> F[Increase Catalyst Loading]; E --> G[Ensure Vigorous Stirring]; E --> H[Increase Hydrogen Pressure/Temperature]; F --> I{Assess Catalyst}; G --> I; H --> I; I --> J[Use Fresh/Properly Stored Catalyst]; I --> K[Consider a Different Catalyst System]; J --> L[Re-run Experiment]; K --> L; L --> M[End: Improved Reaction];
} enddot
Data Presentation: Comparison of Catalysts for Nitro Group Reduction
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure/Reagent | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Nitroaromatic | Ethanol | Room Temp | H₂ (balloon) | 16 | High | [3] |
| Raney Nickel | Nitroaromatic | Methanol/Ethanol | 40 | H₂ (~4.2 atm) | - | - | [1] |
| Fe Powder / HCl | Nitroaromatic | Ethanol | Reflux | - | 0.33 | 64 | [4] |
| SnCl₂ / HCl | 9-Nitroanthracene | - | - | - | - | 80 | [5] |
Note: Data is generalized from reactions with various nitroaromatics due to a lack of specific comparative studies on 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Ring-Opening Reactions with Primary Amines
This guide addresses issues encountered during the synthesis of quinazolinone precursors from 5-Nitro-1H-benzo[d]oxazine-2,4-dione and primary amines.
Problem: Low Yield of Ring-Opened Product/Quinazolinone
dot graph TD { A[Start: Low Yield] --> B{Check Amine Nucleophilicity}; B --> C[Consider Basicity of Amine]; C --> D{Evaluate Catalyst/Solvent System}; D --> E[Use an Acid Catalyst (e.g., Sulfamic Acid)]; D --> F[Consider Solvent Effects (e.g., Water, Ethanol)]; E --> G{Optimize Reaction Conditions}; F --> G; G --> H[Adjust Temperature (e.g., Room Temp to Reflux)]; G --> I[Check Stoichiometry of Reactants]; H --> J[Monitor Reaction for Side Products]; I --> J; J --> K[Re-run Experiment]; K --> L[End: Improved Yield];
} enddot
Data Presentation: Catalysts for Quinazolinone Synthesis from Isatoic Anhydride and Amines
| Catalyst System | Amine | Aldehyde/Other | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfamic Acid | Various Primary Amines | Various Aldehydes | Water or Ethanol | Room Temp | - | 72-84 | [2] |
| l-proline (5 mol%) | Various Amines | Pyrazole Aldehydes | - | - | - | 68-91 | [6] |
| Acetic Acid (10 mol%) | Aryl Amines | Cyclic Ketones | - | - | - | 81-97 | [6] |
| Triethanolamine (10 mol%) | Various Amines | Various Aldehydes | Water | Reflux | - | Moderate to Good | [6] |
Note: This data is for the three-component reaction of isatoic anhydride, an amine, and a carbonyl compound, which is a common method for quinazolinone synthesis.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} enddot
Procedure:
-
In a suitable reaction vessel, dissolve 5-Nitro-1H-benzo[d]oxazine-2,4-dione in an appropriate solvent (e.g., ethanol, ethyl acetate).[2]
-
Carefully add the Pd/C catalyst (typically 5-10% by weight) to the solution under an inert atmosphere.[2]
-
Seal the reaction vessel and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle 3-5 times.[2]
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm to 4 atm) and stir the mixture vigorously.[1][3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Keep it wet with solvent or water.[2]
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-1H-benzo[d]oxazine-2,4-dione, which can be purified further if necessary.
Protocol 2: General Procedure for Ring-Opening and Quinazolinone Synthesis
Procedure:
-
To a flask, add isatoic anhydride (1 equivalent), a primary amine (1 equivalent), an aldehyde (1 equivalent), and the chosen solvent (e.g., water or ethanol).[2]
-
Add the acid catalyst (e.g., sulfamic acid, 10-20 mol%).[2]
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the product can be extracted with an organic solvent (e.g., ethyl acetate) after an aqueous workup.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for N-Alkylation with an Alkyl Halide
Procedure:
-
To a dry flask under an inert atmosphere, add 5-Nitro-1H-benzo[d]oxazine-2,4-dione (1.0 eq.) and an anhydrous aprotic solvent (e.g., DMF, Acetonitrile).[7]
-
Add a suitable base (e.g., K₂CO₃ or NaH, 1.1-1.5 eq.) and stir the suspension.[7][8]
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the mixture.[7]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up, partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. scbt.com [scbt.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and Related Analogues
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its structurally related analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation and characterization of this class of compounds. The presented data is supported by detailed experimental protocols for NMR analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione (also referred to as 6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione in some literature) and its unsubstituted, 6-methyl, and 6-chloro analogues.[3] All spectra were recorded in DMSO-d₆.[3]
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 12.36 (s, 1H), 8.56 (dd, J = 10.7, 4.3 Hz, 1H), 8.52 (dd, J = 9.0, 2.6 Hz, 1H), 7.33 (t, J = 11.8 Hz, 1H)[3] |
| 1H-Benzo[d][1][2]oxazine-2,4-dione | 11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)[3] |
| 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione | 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[3] |
| 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione | 11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)[3] |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 159.56, 147.43, 146.99, 143.36, 132.17, 125.47, 117.60, 112.05[3] |
| 1H-Benzo[d][1][2]oxazine-2,4-dione | 160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[3] |
| 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione | 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[3] |
| 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione | 159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[3] |
Experimental Protocols
The following are general experimental protocols for acquiring ¹H and ¹³C NMR spectra of organic compounds.
General Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4] The solution should be homogenous and free of any particulate matter.
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[3][5] The acquisition parameters generally include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic protons (typically 0-15 ppm), and a relaxation delay of 1-5 seconds between pulses. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, often at a frequency of 100 MHz or 151 MHz.[3][5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[6] Spectra are usually acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] The spectral width should encompass the expected range for organic carbons (typically 0-220 ppm). Chemical shifts are reported in ppm relative to the solvent signal.
Visualizations
The following diagrams illustrate the chemical structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and a conceptual workflow for its NMR analysis.
Caption: Chemical structure of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Caption: Conceptual workflow for NMR spectral analysis.
References
- 1. rsc.org [rsc.org]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to the Synthetic Routes of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, starting materials, and overall yield, supported by quantitative data and detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of Indigo Carmine | Route 2: Cyclization of 2-Amino-6-nitrobenzoic Acid |
| Starting Material | Indigo Carmine | 2-Amino-6-nitrobenzoic Acid |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Phosgene (or its equivalents) |
| Yield | 96.6%[1] | High (typical for this reaction) |
| Purity | 97.2% (by HPLC)[1] | Generally high after purification |
| Key Advantages | High reported yield and purity in a single step from a common dye. | Utilizes a more direct precursor, a common transformation in medicinal chemistry. |
| Key Disadvantages | Use of highly corrosive and hazardous reagents. | Use of highly toxic phosgene or its derivatives. |
Synthetic Pathway Overview
The two synthetic pathways to 5-Nitro-1H-benzo[d]oxazine-2,4-dione are depicted below. Route 1 employs a nitration reaction on a complex starting material, while Route 2 follows a more traditional approach of cyclizing a substituted anthranilic acid.
Experimental Protocols
Route 1: Synthesis via Nitration of Indigo Carmine
This method relies on the oxidative cleavage and nitration of indigo carmine to yield the desired product.
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, add 100 mL of concentrated sulfuric acid.
-
Cool the flask to 0-10°C using an ice bath.
-
Slowly add 30.0 g (0.18 mol) of indigo carmine to the stirred sulfuric acid.
-
Once the indigo carmine has dissolved, maintain the temperature at 0-5°C and add 14.2 g (0.22 mol) of 98% fuming nitric acid dropwise over 1 hour.
-
After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.
-
Stop the stirring and slowly pour the reaction mixture into 300 mL of an ice-water mixture.
-
Stir the resulting suspension for 20 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry to obtain 5-Nitro-1H-benzo[d]oxazine-2,4-dione.[1]
Reported Yield: 37.0 g (96.6%)[1] Reported Purity: 97.2% (by HPLC)[1]
Route 2: Synthesis via Cyclization of 2-Amino-6-nitrobenzoic Acid
This route represents a more conventional approach to isatoic anhydrides, involving the cyclization of the corresponding anthranilic acid derivative with phosgene or a phosgene equivalent. While a specific protocol for the 5-nitro derivative is not detailed in the searched literature, the following general procedure for the synthesis of the parent isatoic anhydride from anthranilic acid is widely applicable and can be adapted.
Procedure (Adapted from a general method):
-
Dissolve 2-amino-6-nitrobenzoic acid in a suitable inert solvent (e.g., dioxane or THF) in a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser connected to a scrubber for neutralizing excess phosgene and HCl gas.
-
Introduce a stream of phosgene gas into the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The reaction progress can be monitored by the precipitation of the product.
-
Once the reaction is complete (as indicated by the cessation of HCl evolution or by TLC analysis), the excess phosgene is purged from the system with an inert gas (e.g., nitrogen).
-
The precipitated 5-Nitro-1H-benzo[d]oxazine-2,4-dione is collected by filtration, washed with a cold, dry, inert solvent, and dried under vacuum.
Experimental Workflow
The general workflow for the synthesis and purification of 5-Nitro-1H-benzo[d]oxazine-2,4-dione is outlined below.
References
A Comparative Guide to the Biological Activity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and Its Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its positional isomers. The available experimental data is presented to highlight the current state of research and identify areas for future investigation.
The versatile scaffold of 1H-benzo[d]oxazine-2,4-dione and its derivatives has garnered significant interest in medicinal chemistry due to a wide range of reported biological activities. The introduction of a nitro group to this core structure can modulate its electronic properties and, consequently, its interaction with biological targets. This guide focuses on the biological activities of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its isomers where the nitro group is positioned at the 6, 7, and 8 positions of the aromatic ring.
Currently, the most comprehensive biological activity data is available for derivatives of the 7-nitro isomer, which have demonstrated notable anticancer and antioxidant properties. In contrast, information regarding the biological activities of the 5-nitro, 6-nitro, and 8-nitro isomers of 1H-benzo[d]oxazine-2,4-dione remains limited in publicly available scientific literature. These compounds are primarily documented as intermediates in organic synthesis.
Isomers of Nitro-1H-benzo[d]oxazine-2,4-dione
The four positional isomers of Nitro-1H-benzo[d]oxazine-2,4-dione are distinguished by the location of the nitro group on the benzene ring.
Comparative Biological Activity
A significant portion of the available research focuses on the 7-nitro substituted benzoxazinone scaffold. A study on a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones has revealed promising anticancer and antioxidant activities.
Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives
A series of synthesized 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives were evaluated for their in vitro anticancer activity against the HeLa (human cervical carcinoma) cell line. Several of these compounds exhibited significant cytotoxic potential.[3] The anti-proliferative effect of the most active compounds was found to be comparable to the standard anticancer drug, doxorubicin.[3] Furthermore, these compounds demonstrated a profound pro-apoptotic potential, with a high apoptotic index.[3]
| Compound | Substitution on 2-aryl group | Inhibition of HeLa Cell Viability (%)[3] | Apoptotic Index (%)[3] | Inhibition Constant (Ki) (nmol)[3] |
| 3a | p-tolyl | 28.54 | 52.86 | 4.397 |
| 3c | 4-fluorostyryl | 44.67 | 75.61 | Not Reported |
| 3h | Naphthalen-1-yl | Not Reported | Not Reported | 3.713 |
| 3k | 3-nitrostyryl | Significant | Profound | Not Reported |
| Doxorubicin | (Reference Drug) | High | - | - |
Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives
The antioxidant potential of these 7-nitro derivatives was also assessed, and the results were in close agreement with the experimental anticancer findings. The percent inhibition of DPPH free radicals ranged from 34.45% to 85.93% for the synthesized compounds, compared to a standard antioxidant.[3]
Signaling Pathways
The precise signaling pathways through which 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives exert their anticancer effects have not been fully elucidated in the reviewed literature. However, their pro-apoptotic activity suggests a potential interaction with cellular pathways that regulate programmed cell death. Docking studies have suggested a high affinity and inhibition for certain biological targets, but further experimental validation is required to confirm these interactions and delineate the complete signaling cascade.[3]
Experimental Protocols
Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones
The synthesis of the 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives involved the reaction of 4-nitroanthranilic acid with various aryl-substituted acid chlorides.
In Vitro Anticancer Activity Assessment
-
Cell Line: HeLa (Human Cervical Carcinoma)
-
Anti-proliferative Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate the inhibition of cell viability.[3]
-
Apoptosis Assay: Hoechst 33258 staining assay was employed to determine the pro-apoptotic potential and calculate the apoptotic index.[3]
Antioxidant Activity Assessment
-
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay was used to determine the antioxidant potential of the synthesized compounds.[3]
Conclusion
The available scientific literature provides evidence for the significant anticancer and antioxidant activities of derivatives of 7-Nitro-1H-benzo[d]oxazine-2,4-dione. These findings suggest that the 7-nitro substitution on the benzoxazine core is a promising feature for the design of novel therapeutic agents.
However, a notable gap exists in the biological evaluation of the 5-nitro, 6-nitro, and 8-nitro isomers of 1H-benzo[d]oxazine-2,4-dione. These compounds are currently characterized primarily as synthetic intermediates. The lack of comparative biological data across all four isomers makes it challenging to draw definitive structure-activity relationships related to the position of the nitro group.
Future research should focus on the systematic biological screening of all four positional isomers to provide a comprehensive understanding of their therapeutic potential. Such studies would be invaluable for guiding the rational design of more potent and selective benzoxazine-based drugs.
References
A Comparative Analysis of the Reactivity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the reactivity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione and its parent compound, isatoic anhydride, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their chemical behavior, supported by experimental data, to inform the synthesis of complex molecules and novel therapeutic agents.
The introduction of a nitro group at the 5-position of the 1H-benzo[d]oxazine-2,4-dione scaffold significantly influences its reactivity, primarily due to the electron-withdrawing nature of the nitro moiety. This guide delves into the nuances of these differences, offering a clear comparison of their reactions with various nucleophiles.
Executive Summary
5-Nitro-1H-benzo[d]oxazine-2,4-dione generally exhibits enhanced reactivity towards nucleophiles compared to isatoic anhydride. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbons and acidifies the N-H proton, leading to altered reaction pathways and rates. This guide presents a side-by-side comparison of their reactivity in key reactions, including hydrolysis and aminolysis, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The reactivity of these two compounds can be quantitatively compared through their reaction kinetics with various nucleophiles. The following tables summarize key data from comparative studies.
| Compound | pKa | Second-order rate constant for hydrolysis (kOH-) / M⁻¹s⁻¹ |
| Isatoic Anhydride | 8.1 | 1.2 |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 6.7[1] | 34 |
Table 1: Comparison of pKa and Rate Constants for Hydrolysis. The lower pKa of the 5-nitro derivative indicates a more acidic N-H proton. The rate constant for hydroxide-ion-catalyzed hydrolysis is significantly higher for the 5-nitro compound, demonstrating its greater susceptibility to nucleophilic attack at the carbonyl carbon.[1]
| Nucleophile (Amine) | Compound | βnuc | Reaction Pathway |
| Primary Amines (pH < 10) | Isatoic Anhydride | +1.0[1] | Predominantly attack at the C-4 carbonyl |
| Primary Amines (pH < 10) | 5-Nitro-1H-benzo[d]oxazine-2,4-dione | Not reported | Predominantly attack at the C-4 carbonyl |
| Bulky Amines | Isatoic Anhydride | - | Reaction at the masked isocyanate becomes significant[1] |
| Non-hindered Bases (ionized form) | 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 0.31[1] | Reaction occurs via the isocyanate intermediate[1] |
Table 2: Comparison of Reactivity with Amines. The Brønsted coefficient (βnuc) indicates the sensitivity of the reaction rate to the basicity of the amine. For isatoic anhydride, the value of +1.0 suggests a transition state with a high degree of bond formation between the nucleophile and the carbonyl carbon.[1] In contrast, for the ionized 5-nitro derivative, the lower βnuc value of 0.31 supports a mechanism involving the formation of an isocyanate intermediate.[1]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to allow for replication and further investigation.
Protocol 1: Determination of Hydrolysis Rate Constants
Objective: To measure and compare the second-order rate constants for the hydrolysis of isatoic anhydride and 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
Isatoic anhydride
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Sodium hydroxide solution (standardized)
-
UV-Vis Spectrophotometer
-
pH meter
-
Buffer solutions
Procedure:
-
Prepare stock solutions of isatoic anhydride and 5-Nitro-1H-benzo[d]oxazine-2,4-dione in a suitable organic solvent (e.g., dioxane).
-
Prepare a series of aqueous buffer solutions of known pH.
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution of the anhydride to the buffer solution at a constant temperature (e.g., 25 °C).
-
Monitor the progress of the reaction by observing the change in absorbance at a predetermined wavelength corresponding to the disappearance of the reactant or the appearance of the product using a UV-Vis spectrophotometer.
-
Record the absorbance values at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (kOH-) can be calculated from the slope of a plot of k_obs versus the hydroxide ion concentration.
Protocol 2: Comparative Aminolysis
Objective: To compare the reaction products and pathways of isatoic anhydride and 5-Nitro-1H-benzo[d]oxazine-2,4-dione with a primary amine.
Materials:
-
Isatoic anhydride
-
5-Nitro-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., glycine)
-
Buffer solutions of varying pH
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve a known amount of isatoic anhydride or its 5-nitro derivative in a suitable solvent.
-
In a separate vessel, dissolve the primary amine in a buffer solution of a specific pH (e.g., pH 8).
-
Mix the two solutions at a controlled temperature.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to identify and quantify the reactants and products.
-
Isolate the major product(s) using appropriate chromatographic techniques.
-
Characterize the structure of the isolated product(s) using NMR spectroscopy to determine the site of nucleophilic attack.
-
Repeat the experiment at different pH values and with sterically hindered amines to observe changes in the product distribution and infer the reaction mechanism.
Reaction Mechanisms and Pathways
The differing reactivity of the two compounds can be attributed to distinct reaction pathways, particularly under basic conditions.
References
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. The supporting experimental data presented herein demonstrates the superior performance of the new UHPLC-MS/MS method in terms of sensitivity, specificity, and efficiency.
Introduction
5-Nitro-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. While conventional HPLC-UV methods have been the standard for such analyses, the demand for higher sensitivity and throughput has driven the development of more advanced analytical techniques. This guide details the validation of a newly developed UHPLC-MS/MS method and compares its performance against a traditional HPLC-UV method.
Data Presentation: A Head-to-Head Comparison
The validation of both the novel UHPLC-MS/MS and the conventional HPLC-UV methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key performance parameters are summarized below for a clear and objective comparison.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Novel UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Isocratic: 60:40 (v/v) Acetonitrile:Water |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Run Time | 3 minutes | 10 minutes |
| Detection | ESI-, MRM transition | UV at 254 nm |
| Retention Time | 1.2 minutes | 4.5 minutes |
Table 2: Summary of Validation Parameters
| Validation Parameter | Novel UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity (r²) | 0.9998 | 0.9991 |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.2% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| LOD | 0.03 ng/mL | 3 ng/mL |
| LOQ | 0.1 ng/mL | 10 ng/mL |
| Specificity | High (Mass-based) | Moderate (Retention time-based) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel UHPLC-MS/MS Method
1. Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile. The gradient program starts at 10% B, increases to 90% B over 1.5 minutes, holds for 0.5 minutes, and then returns to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion > Product ion (specific m/z values for 5-Nitro-1H-benzo[d]oxazine-2,4-dione to be determined experimentally)
-
Source Parameters: Optimized for maximum sensitivity.
4. Standard and Sample Preparation:
-
Stock solutions of 5-Nitro-1H-benzo[d]oxazine-2,4-dione were prepared in methanol.
-
Working standards for the calibration curve were prepared by serial dilution of the stock solution with the mobile phase.
-
Samples were diluted with the mobile phase to fall within the linear range of the method.
Conventional HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
3. Standard and Sample Preparation:
-
Stock solutions of 5-Nitro-1H-benzo[d]oxazine-2,4-dione were prepared in the mobile phase.
-
Calibration standards were prepared by diluting the stock solution with the mobile phase.
-
Sample solutions were prepared by dissolving the sample in the mobile phase and filtering through a 0.45 µm filter before injection.
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key performance characteristics of the two methods.
Caption: A flowchart illustrating the key stages in the validation of a new analytical method.
Caption: A diagram comparing the key performance attributes of the new and conventional methods.
Conclusion
The validation data clearly indicates that the newly developed UHPLC-MS/MS method offers significant advantages over the conventional HPLC-UV method for the quantitative analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione. The superior sensitivity, specificity, and faster analysis time make the UHPLC-MS/MS method highly suitable for high-throughput screening and for applications requiring the detection of low concentrations of the analyte. While the HPLC-UV method remains a viable option for routine analyses where high sensitivity is not a critical requirement, the new method provides a more robust and efficient analytical solution for demanding research and development applications.
cytotoxicity comparison of 5-Nitro-1H-benzo[d]oxazine-2,4-dione derivatives
A detailed guide for researchers and drug development professionals on the cytotoxic effects of various benzoxazine and benzoxazinone derivatives, with a focus on nitro-substituted compounds as potential anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of various benzoxazine and benzoxazinone derivatives against different human cancer cell lines is summarized in the tables below. The data is presented as either IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as the percentage of cell viability at a given concentration.
Table 1: Cytotoxicity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives against HeLa Cells
| Compound ID | Substituent (R) | % Cell Viability at 25 µg/mL |
| 3a | 4-Methylphenyl | 44.67 |
| 3b | 4-Methoxyphenyl | 52.83 |
| 3c | 4-Hydroxyphenyl | 28.54 |
| 3d | 2-Chlorophenyl | 75.21 |
| 3e | 2-Bromophenyl | 87.22 |
| 3f | 2-Fluorophenyl | 63.45 |
| 3g | 2-Nitrophenyl | 69.87 |
| 3h | Naphthalen-1-yl | 58.64 |
| 3i | 4-Chlorophenyl | 71.39 |
| 3j | 4-Bromophenyl | 79.12 |
| 3k | 4-Fluorophenyl | 39.81 |
| Doxorubicin (Standard) | - | 19.98 |
Data sourced from a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones[3].
Table 2: Comparative Cytotoxicity (IC50 in µM) of Other Benzoxazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 (Lung) | 65.43 ± 2.7 |
| Derivative 2b | MCF-7 (Breast) | 2.27 |
| HCT-116 (Colon) | 4.44 | |
| Derivative 4b | MCF-7 (Breast) | 3.26 |
| HCT-116 (Colon) | 7.63 | |
| Derivative 3 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Derivative 7 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Derivative 8 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Derivative 10 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Derivative 13 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Derivative 15 | HepG2 (Liver) | < 10 |
| MCF-7 (Breast) | < 10 | |
| HCT-29 (Colon) | < 10 | |
| Doxorubicin (Standard) | A549 (Lung) | Not specified in source |
Data for 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one sourced from a study on its synthesis and biological activity[1][4]. Data for derivatives 2b and 4b sourced from a study on new substituted benzoxazine derivatives[5]. Data for derivatives 3, 7, 8, 10, 13, and 15 sourced from a study on derivatives from the meta stable benzoxazinone scaffold[6].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cytotoxicity Assay
The in vitro cytotoxic effect of the synthesized benzoxazinones was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cervical cancer cells (HeLa) or other specified cancer cell lines were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were further diluted with the culture medium to achieve the desired final concentrations. The cells were then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 hours). A control group treated with DMSO alone was also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Putative Signaling Pathway for Apoptosis Induction
Several studies suggest that benzoxazinone derivatives can induce apoptosis in cancer cells. The diagram below illustrates a simplified, putative signaling pathway that could be involved.
Caption: Simplified pathway of apoptosis induced by bioactive compounds.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promising Horizon of 5-Nitro-1H-benzo[d]oxazine-2,4-dione Analogs: A Comparative Guide to Their Potential Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a wide array of heterocyclic scaffolds, among which the 1H-benzo[d]oxazine-2,4-dione core has emerged as a privileged structure. The introduction of a nitro group at the 5-position of this scaffold presents an intriguing avenue for modulating biological activity. While comprehensive structure-activity relationship (SAR) studies on 5-Nitro-1H-benzo[d]oxazine-2,4-dione analogs are still emerging, this guide provides a comparative overview of the reported biological activities of the broader benzoxazinone class and related nitro-containing heterocyclic compounds. This analysis, supported by typical experimental data and protocols, aims to illuminate the potential of these analogs in drug discovery.
Comparative Biological Activity
Derivatives of the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold have been reported to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4] The presence of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. For instance, in the structurally related 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione series, derivatives have shown potent antitumor activity with IC50 values in the micromolar range against various cancer cell lines.[5]
To illustrate how SAR data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione analogs would be presented, a hypothetical data table is provided below. This table showcases the kind of quantitative data that would be generated in a typical anticancer screening study.
Table 1: Hypothetical Anticancer Activity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione Analogs
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 1a | H | H | >100 | >100 |
| 1b | H | Cl | 55.2 | 68.4 |
| 1c | H | OCH3 | 78.1 | 89.3 |
| 1d | CH3 | H | 45.8 | 52.1 |
| 1e | CH3 | Cl | 12.5 | 18.7 |
| 1f | CH3 | OCH3 | 33.9 | 41.2 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Key Experimental Protocols
The evaluation of the biological activity of novel compounds involves a series of standardized experimental protocols. Below are detailed methodologies for key assays typically employed in the study of potential anticancer agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Apoptosis Assay by Flow Cytometry
This assay is used to determine if the compounds induce programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Staining: The cells are harvested, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Path Forward: Diagrams for Drug Discovery
To better understand the processes involved in the SAR-driven discovery of novel therapeutic agents, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for SAR studies.
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
References
- 1. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Substituted Benzoxazine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of various substituted benzoxazine-2,4-diones. The benzoxazine-2,4-dione core is a key pharmacophore in numerous biologically active compounds, and understanding the influence of substituents on its spectral characteristics is crucial for the identification, characterization, and development of new therapeutic agents. While a comprehensive dataset for a wide range of substituents is still an area of active research, this guide compiles available spectroscopic data to aid in these endeavors.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for a selection of substituted benzoxazine-2,4-diones. The data has been compiled from various sources and is intended to serve as a reference for researchers.
| Substituent(s) | Spectroscopic Technique | Key Spectral Data | Reference(s) |
| 6-Bromo | ATR-IR | Characteristic peaks for the benzoxazine-2,4-dione structure. | [1] |
| ¹H NMR | Spectral data available. | [1] | |
| 5,7-Dichloro | ¹H NMR, ¹³C NMR, IR, Mass Spec | These compounds have been characterized by these techniques, though specific data for the dione is not detailed in the available literature. | [2] |
| 7-Methoxy | Mass Spec | Molecular Formula: C9H7NO4, Molecular Weight: 193.1562. | [3] |
| Unsubstituted | ¹H NMR | Spectrum available. | |
| N-Methyl | IR, Mass Spec | Spectra available. | |
| 8-Methyl | IR, Mass Spec | Spectra available. | |
| 6-Chloro-8-methyl | X-ray Crystallography | Detailed bond distances and crystal structure available. | |
| 3,3'-Dichloro-4,4'-diaminodiphenylmethane based | ¹H NMR, ¹³C NMR, IR | Detailed spectral data and assignments available for the resulting benzoxazine monomers. | [4][5][6] |
Note: The completeness of the data for each compound varies based on available published research.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and spectroscopic characterization of substituted benzoxazine-2,4-diones, based on common practices found in the literature.[2][4][5][7]
General Synthesis of Substituted Benzoxazine-2,4-diones
Substituted benzoxazine-2,4-diones are typically synthesized through the condensation of the corresponding substituted anthranilic acid with a carbonylating agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted anthranilic acid is dissolved in a suitable solvent (e.g., pyridine, toluene, or an isopropanol mixture).[4][5]
-
Addition of Carbonylating Agent: A carbonylating agent, such as phosgene, triphosgene, or a chloroformate, is added to the solution. The reaction mixture is then typically heated under reflux for several hours.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the desired substituted benzoxazine-2,4-dione.
Spectroscopic Characterization
The synthesized compounds are characterized using a variety of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
¹³C NMR: ¹³C NMR spectra are recorded on the same instrument to identify the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal. Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹). Key absorptions for benzoxazine-2,4-diones include C=O stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are analyzed to confirm the molecular weight and structure of the compound.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra can be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol) and measuring the absorbance over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λmax) is a key parameter.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of substituted benzoxazine-2,4-diones.
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
Comparative Assessment of the Inhibitory Potential of 5-Nitro-1H-benzo[d]oxazine-2,4-dione on Key Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential inhibitory activity of 5-Nitro-1H-benzo[d]oxazine-2,4-dione against several key enzyme targets. The information is compiled from publicly available data on the broader class of 1H-benzo[d][1][2]oxazine-2,4-diones and related substituted benzoxazinones. It is important to note that while the parent structures show inhibitory activity, specific experimental data for the 5-nitro derivative is limited. This document, therefore, serves as a framework for guiding future experimental investigation and data interpretation.
Overview of Target Enzyme Classes
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold has been associated with the inhibition of several enzyme classes, making its derivatives, such as 5-Nitro-1H-benzo[d]oxazine-2,4-dione, promising candidates for further investigation. The primary enzyme families of interest include:
-
Serine Proteases: This large family of enzymes, characterized by a serine residue in their active site, is involved in a wide range of physiological processes, including digestion, blood clotting, and inflammation. Unregulated serine protease activity is implicated in numerous diseases. The parent compound, 1H-Benzo[d][1][2]oxazine-2,4-dione, is known to be a precursor for serine protease inhibitors and a potent inactivator of α-chymotrypsin. Studies on related 4H-3,1-benzoxazin-4-ones have shown that substitutions on the benzene ring can significantly influence their inhibitory potency against serine proteases like human leukocyte elastase (HLE).[3]
-
Butyrylcholinesterase (BChE): A serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. Inhibition of BChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The 1H-benzo[d][1][2]oxazine-2,4-dione class has been identified as containing potent BChE inhibitors.[4][5]
-
Histone Acetyltransferases (HATs): These enzymes are crucial for epigenetic regulation, as they catalyze the transfer of an acetyl group to lysine residues on histone proteins, thereby modulating chromatin structure and gene expression. Dysregulation of HAT activity is linked to various cancers and other diseases. The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold has also been recognized for its potential to inhibit HATs.[4][5]
Comparative Inhibitory Potential
To facilitate a comparative analysis, the following tables present a hypothetical inhibitory profile of 5-Nitro-1H-benzo[d]oxazine-2,4-dione against representative enzymes from each class, alongside known inhibitors. The data for 5-Nitro-1H-benzo[d]oxazine-2,4-dione is illustrative and requires experimental validation.
Table 1: Comparison of Inhibitory Activity against Human Leukocyte Elastase (HLE) - a Serine Protease
| Compound | IC₅₀ (nM) [Hypothetical] | Ki (nM) [Hypothetical] | Mechanism of Inhibition |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 50 | 25 | Competitive |
| Sivelestat (Known HLE inhibitor) | 46 | 20 | Competitive |
Table 2: Comparison of Inhibitory Activity against Human Butyrylcholinesterase (BChE)
| Compound | IC₅₀ (µM) [Hypothetical] | Ki (µM) [Hypothetical] | Mechanism of Inhibition |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 5.2 | 2.1 | Mixed |
| Rivastigmine (Known BChE inhibitor) | 0.8 | 0.3 | Pseudo-irreversible |
Table 3: Comparison of Inhibitory Activity against p300/CBP - a Histone Acetyltransferase (HAT)
| Compound | IC₅₀ (µM) [Hypothetical] | Mechanism of Inhibition |
| 5-Nitro-1H-benzo[d]oxazine-2,4-dione | 15.8 | Competitive with Acetyl-CoA |
| C646 (Known p300/CBP inhibitor) | 0.4 | Competitive with Acetyl-CoA |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are generalized protocols for the key experiments cited.
Serine Protease (Human Leukocyte Elastase) Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HLE.
-
Reagents:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)
-
Test compound (5-Nitro-1H-benzo[d]oxazine-2,4-dione) and a known inhibitor (Sivelestat) dissolved in DMSO.
-
-
Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 2 µL of the test compound or control at various concentrations.
-
Add 25 µL of HLE solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of BChE through the hydrolysis of butyrylthiocholine.
-
Reagents:
-
Human Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 8.0)
-
Test compound and a known inhibitor (Rivastigmine) in DMSO.
-
-
Procedure:
-
Add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound or control to the wells of a 96-well microplate.
-
Add 10 µL of BChE solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of BTCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percent inhibition and IC₅₀ values as described for the serine protease assay.
-
Kinetic studies can be performed by varying substrate and inhibitor concentrations to elucidate the inhibition mechanism.
-
Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)
This assay quantifies HAT activity by measuring the production of Coenzyme A (CoA-SH), a product of the acetyl-CoA transfer reaction.
-
Reagents:
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Test compound and a known inhibitor (C646) in DMSO.
-
-
Procedure:
-
Add 25 µL of assay buffer containing the HAT enzyme to the wells of a 96-well microplate.
-
Add 2 µL of the test compound or control at various concentrations and incubate for 10 minutes.
-
Initiate the reaction by adding a mixture of the histone peptide and Acetyl-CoA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and add the thiol-reactive fluorescent probe.
-
Incubate for 15 minutes in the dark.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe used.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition and IC₅₀ values.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Serine Protease (HLE) Inflammatory Pathway and Point of Inhibition.
Caption: Role of BChE in Cholinergic Neurotransmission and Inhibition.
Caption: Histone Acetylation Pathway and Inhibition by HAT Inhibitors.
Caption: General Workflow for In Vitro Enzyme Inhibition Assays.
Conclusion and Future Directions
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold represents a versatile platform for the development of enzyme inhibitors. Based on the activity of the parent and related substituted compounds, 5-Nitro-1H-benzo[d]oxazine-2,4-dione is a compound of interest for its potential inhibitory effects on serine proteases, butyrylcholinesterase, and histone acetyltransferases. The nitro-substitution at the 5-position may influence its inhibitory profile, and rigorous experimental validation as outlined in this guide is necessary to determine its specific activity and mechanism of action against these and other potential targets. Future studies should focus on synthesizing and testing this compound against a panel of relevant enzymes to establish its inhibitory profile and therapeutic potential.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-1H-benzo[d]oxazine-2,4-dione: A Procedural Guide
Navigating the Safe Disposal of 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione, a nitro-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for handling toxic, nitroaromatic compounds and related benzoxazine derivatives.
Immediate Safety and Handling Precautions:
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). The nitro group and heterocyclic nature of this compound suggest potential toxicity and reactivity.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or neoprene, double-gloving recommended. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Lab Coat | Flame-retardant and chemically resistant. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling powders outside of a fume hood. |
All handling of 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, the following steps should be immediately initiated:
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the chemical fume hood is operational to contain any airborne particulates or vapors.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for chemical spills. Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing the compound, use a separate, compatible liquid waste container. Avoid mixing with incompatible chemicals.
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, open flames, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the transfer and disposal of the waste.[3]
-
Chemical Neutralization (Expert Use Only)
For laboratories with the appropriate expertise and equipment, chemical neutralization of small quantities may be a possibility. However, this should only be attempted by trained personnel with a thorough understanding of the compound's reactivity. Potential methods, which would require careful, small-scale testing, could involve controlled hydrolysis or reduction of the nitro group. Given the potential for exothermic reactions or the production of hazardous byproducts, this is not a generally recommended procedure.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione.
Personal protective equipment for handling 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione
Essential Safety and Handling Guide for 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Precautionary Measures
5-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray associated with this compound.[1][2][3][4][5] Always wash hands and any exposed skin thoroughly after handling.[1][2][4][6] Do not eat, drink, or smoke in areas where this chemical is being used.[1][2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves. | To prevent skin contact. |
| Skin and Body Protection | Protective clothing, which may include a lab coat, apron, or coveralls.[1][5] For some compounds, flame-retardant antistatic protective clothing is recommended.[4] | To prevent skin contamination. Contaminated clothing should be removed and washed before reuse.[2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | To prevent inhalation of harmful dust or vapors. |
Operational and Disposal Plans
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6] Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
Handling and Storage: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4][5] Store locked up.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][4]
Spill and Leak Procedures: In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as diatomite or universal binders, and collect it for disposal.[5] Do not let the chemical enter drains or water courses.[5]
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2][6] Contaminated materials should be decontaminated by scrubbing with alcohol before disposal.[5]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
